4-aminobutane-1-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-aminobutane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS/c5-3-1-2-4-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRRYXTXJAZPMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175332 | |
| Record name | 1-Butanethiol, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21100-03-8 | |
| Record name | 4-Amino-1-butanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21100-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanethiol, 4-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021100038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanethiol, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminobutane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-aminobutane-1-thiol IUPAC name and synonyms
The following technical guide provides an in-depth analysis of 4-aminobutane-1-thiol, structured for researchers and drug development professionals.
The Bifunctional Linker for Surface Chemistry and Antibody-Drug Conjugates
Executive Summary
4-Aminobutane-1-thiol (also known as 4-mercaptobutylamine) is a linear, bifunctional C4 alkyl chain terminated by a primary amine (-NH₂) and a thiol (-SH) group.[1] It serves as a critical "molecular bridge" in nanotechnology and bioconjugation. Its specific chain length (four carbons) offers a distinct steric advantage over shorter analogues like cysteamine (C2), providing sufficient flexibility for self-assembled monolayers (SAMs) on gold surfaces and reducing steric hindrance in antibody-drug conjugate (ADC) linkers. This guide details its nomenclature, physicochemical properties, synthesis pathways, and applications in high-precision chemical biology.
Nomenclature & Chemical Identity
Precise identification is essential for regulatory filing and database searching.
| Parameter | Detail |
| IUPAC Name | 4-Aminobutane-1-thiol |
| Common Synonyms | 4-Mercaptobutylamine; 1-Amino-4-mercaptobutane; 4-Aminobutanethiol |
| CAS Registry Number | 21100-03-8 (Free base)31098-39-2 (Hydrochloride salt) |
| Molecular Formula | C₄H₁₁NS |
| SMILES | NCCCCS |
| InChI Key | RIRRYXTXJAZPMP-UHFFFAOYSA-N |
Physicochemical Profile
Understanding the ionization state of 4-aminobutane-1-thiol is critical for optimizing conjugation reactions (pH control).
Key Properties
| Property | Value | Notes |
| Molecular Weight | 105.20 g/mol | Free base |
| Molecular Weight | 141.66 g/mol | Hydrochloride salt (most common commercial form) |
| Physical State | Solid (HCl salt) / Liquid (Free base) | Hygroscopic; store under inert gas. |
| Boiling Point | ~180 °C (Predicted) | Decomposes before boiling at atm pressure. |
| Solubility | High in H₂O, DMSO, MeOH | Low solubility in non-polar solvents (Hexane). |
Acid-Base Dissociation (pKa)
Unlike shorter aminothiols (e.g., cysteamine), the C4 spacer reduces the inductive effect between the amine and thiol groups.
-
Thiol (-SH): pKa ≈ 10.0 – 10.5 (Typical for primary alkyl thiols).
-
Amine (-NH₃⁺): pKa ≈ 10.5 – 10.8.
-
Zwitterionic Behavior: At physiological pH (7.4), the molecule exists primarily as a zwitterion (
is not favored; rather is the dominant species because the thiol pKa is high).-
Implication: To execute thiol-specific reactions (e.g., maleimide conjugation), the pH must be adjusted to 7.0–8.0 to generate sufficient thiolate nucleophile (
) without deprotonating the amine entirely.
-
Synthesis & Preparation Strategies
Direct handling of free aminothiols is challenging due to rapid oxidation to disulfides. Two primary strategies are employed to generate high-purity 4-aminobutane-1-thiol.
Method A: The Thioacetate Hydrolysis (Recommended)
This method protects the sulfur during synthesis, preventing premature oxidation.
-
Precursor: 4-Chlorobutylamine or N-(4-bromobutyl)phthalimide.
-
Displacement: Reaction with Potassium Thioacetate (KSAc) in DMF yields the S-acetyl protected intermediate.
-
Deprotection: Acidic or basic hydrolysis releases the free thiol immediately prior to use.
Method B: Disulfide Reduction (Storage Form)
Commercial suppliers often provide the oxidized disulfide dimer, Bis(4-aminobutyl)disulfide , which is indefinitely stable.
-
Reduction: Treat the disulfide with TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol).
-
Purification: Remove the reducing agent (if DTT is used) or use immobilized TCEP to obtain pure monomeric thiol.
Synthesis Workflow Diagram
The following diagram illustrates the pathway from a bromo-phthalimide precursor, ensuring amine protection during sulfur introduction.
Figure 1: Synthesis of 4-aminobutane-1-thiol via the Gabriel Synthesis modification, ensuring protection of the amine group while introducing the thiol moiety.
Reactivity & Applications in Drug Development
The C4 spacer makes this molecule an ideal "linker" that minimizes steric clashes between the payload and the carrier.
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker stability determines the therapeutic index. 4-aminobutane-1-thiol is used to introduce a thiol handle onto drugs that lack one (e.g., via amide bond formation with the amine end), allowing subsequent conjugation to antibody cysteines or maleimide linkers.
-
Mechanism: The amine end (
) reacts with an NHS-ester activated drug payload. The free thiol ( ) then reacts with a Maleimide-functionalized antibody. -
Advantage: The butane spacer is hydrophobic enough to facilitate membrane permeability of the metabolite after lysosomal cleavage, yet short enough to prevent aggregation.
Self-Assembled Monolayers (SAMs)
On gold (Au) surfaces, 4-aminobutane-1-thiol forms dense, ordered monolayers.
-
Orientation: The Sulfur atom binds to Au(111).
-
Functionalization: The terminal Amine (
) points away from the surface, providing a reactive handle for immobilizing DNA, proteins, or biosensing elements via EDC/NHS coupling.
Conjugation Logic Diagram
The following diagram details the logic flow for using 4-aminobutane-1-thiol to link a drug payload to an antibody.
Figure 2: Bioconjugation workflow utilizing 4-aminobutane-1-thiol as a heterobifunctional crosslinker to attach a cytotoxic payload to an antibody.
Safety & Handling Protocols
Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).
Storage
-
Oxidation Sensitivity: Thiols oxidize to disulfides in air.
-
Protocol: Store the Hydrochloride salt at -20°C under Argon or Nitrogen.
-
Reconstitution: Use degassed buffers (freeze-pump-thaw cycled) containing 1-5 mM EDTA to chelate trace metals that catalyze oxidation.
Toxicity
While not classified as highly toxic, aminothiols can mimic biological signaling molecules. Use standard PPE (gloves, goggles, fume hood).
References
-
PubChem. (n.d.).[2][3] 4-Aminobutane-1-thiol hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]
-
MDPI. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides. Life (Basel). Retrieved from [Link]
Sources
4-Aminobutane-1-thiol (CAS 21100-03-8): A Bifunctional Linker for Bioconjugation and Surface Chemistry
Part 1: Executive Summary
4-Aminobutane-1-thiol (CAS 21100-03-8), often utilized in its hydrochloride salt form (CAS 31098-39-2), is a critical bifunctional linker in the fields of nanomedicine, surface chemistry, and bioconjugation. Characterized by a linear four-carbon alkyl chain separating a primary amine and a thiol group, this molecule serves as a "molecular bridge." Its unique architecture allows for the orthogonal coupling of metal surfaces (via the thiol) to biomolecules (via the amine), or the creation of reversible disulfide crosslinks in hydrogels and antibody-drug conjugates (ADCs).
This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and experimental applications, designed for researchers requiring high-fidelity data for assay development and drug delivery systems.
Part 2: Chemical Identity & Physicochemical Profile[1][2][3][4]
The utility of 4-Aminobutane-1-thiol stems from the distinct reactivity profiles of its two terminal groups. The thiol (-SH) is a soft nucleophile with high affinity for noble metals (Au, Ag) and susceptibility to oxidative coupling, while the amine (-NH2) is a hard nucleophile reactive towards activated esters and aldehydes.
Table 1: Physicochemical Properties[5]
| Property | Data | Notes |
| Chemical Name | 4-Aminobutane-1-thiol | Synonyms: 4-Mercaptobutylamine, 1-Amino-4-mercaptobutane |
| CAS Number | 21100-03-8 (Free Base) | 31098-39-2 (Hydrochloride Salt) |
| Molecular Formula | Salt: | |
| Molecular Weight | 105.20 g/mol | Salt: 141.66 g/mol |
| Physical State | Colorless to pale yellow liquid/low-melting solid | Salt is a white crystalline solid (preferred for storage) |
| Solubility | Soluble in water, ethanol, DMSO | Free base oxidizes rapidly in basic aqueous solution |
| pKa (Estimated) | ~10.5 (Amine), ~8.5 (Thiol) | Values typical for primary alkyl amines and thiols |
| Stability | Air-sensitive (oxidizes to disulfide) | Store under inert gas ( |
Part 3: Synthesis & Manufacturing[8][9][10]
High-purity synthesis of aminothiols is challenging due to the tendency of the product to cyclize or polymerize. The most robust laboratory-scale synthesis employs phthalimide protection to prevent side reactions during the introduction of the sulfur moiety.
Mechanistic Pathway: The Phthalimide/Thiourea Route
-
Protection: 4-Bromobutanol is reacted with potassium phthalimide to mask the amine.
-
Activation: The alcohol is converted to a leaving group (tosylate or bromide).[1]
-
Thiolation: Thiourea displaces the leaving group, forming an isothiouronium salt.
-
Deprotection: Alkaline hydrolysis releases both the amine and the thiol.
Visualization: Synthesis Workflow
Part 4: Mechanistic Pharmacology & Functional Chemistry
In drug development, CAS 21100-03-8 is rarely the active pharmaceutical ingredient (API) itself but rather a functional tool . Its mechanism of action is defined by its role in conjugation chemistries.
Thiol-Gold Self-Assembled Monolayers (SAMs)
The sulfur atom forms a semi-covalent dative bond with gold surfaces (
Disulfide Bridging
In oxidative environments, two molecules of 4-aminobutane-1-thiol dimerize to form Cystamine analogues. This reaction is reversible in the presence of reducing agents (e.g., DTT, TCEP), making it ideal for designing redox-responsive drug delivery systems where a payload is released inside the reducing environment of a cancer cell.
Visualization: Bioconjugation Logic
Part 5: Experimental Protocols
Protocol A: Functionalization of Gold Nanoparticles (AuNPs)
Objective: To coat Citrate-stabilized AuNPs with amine groups for subsequent protein attachment.
Materials:
-
Citrate-capped AuNPs (e.g., 20 nm diameter).
-
4-Aminobutane-1-thiol HCl (10 mM aqueous solution).
-
Phosphate Buffered Saline (PBS), pH 7.4.
Procedure:
-
Preparation: Dilute the AuNP solution to ~1 nM concentration.
-
Ligand Exchange: Add the thiol solution to the AuNPs at a molar excess of 5000:1 (Thiol:AuNP).
-
Note: The large excess drives the displacement of the weak citrate ligands.
-
-
Incubation: Stir gently at room temperature for 12 hours under darkness (to prevent photo-oxidation).
-
Purification: Centrifuge at 12,000 x g for 20 minutes. Discard supernatant. Resuspend the pellet in PBS. Repeat 3 times to remove unbound thiol.
-
Validation: Measure Zeta Potential. A shift from negative (citrate) to positive (amine) indicates successful functionalization.
Protocol B: Ellman’s Test for Thiol Quantification
Objective: To verify the purity of the 4-Aminobutane-1-thiol reagent before use.
Principle: DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) reacts with free thiols to release TNB2-, which absorbs strongly at 412 nm.
-
Reagent Prep: Dissolve 4 mg DTNB in 1 mL Reaction Buffer (0.1 M sodium phosphate, pH 8.0, 1 mM EDTA).
-
Assay: Mix 50 µL of sample (dissolved in buffer) with 50 µL of DTNB solution and 2.5 mL of Reaction Buffer.
-
Incubation: Incubate at room temperature for 15 minutes.
-
Measurement: Read absorbance at 412 nm. Calculate concentration using the extinction coefficient of TNB (
).
Part 6: Safety & Handling
Hazards:
-
Stench: Like all low-molecular-weight thiols, this compound has a potent, disagreeable skunk-like odor.[2] Always handle in a functioning fume hood.
-
Toxicity: Causes skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335).[3]
Storage:
-
Oxidation Risk: The free thiol oxidizes to the disulfide upon exposure to air.
-
Recommendation: Store the Hydrochloride salt at -20°C under Argon or Nitrogen. If using the free base, use immediately after generation or store as a dilute solution in degassed solvents.
References
-
PubChem. (2025).[3] 1-Butanethiol, 4-amino- (Compound Summary).[3][4] National Library of Medicine. [Link]
-
Love, J. C., et al. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 105(4), 1103–1170. [Link]
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for NHS/Thiol chemistry protocols).
Sources
4-aminobutane-1-thiol molecular weight and formula
Operational Frameworks for Surface Chemistry and Bioconjugation
Executive Summary
4-Aminobutane-1-thiol (4-ABT) is a critical heterobifunctional linker used extensively in nanotechnology and surface science.[1] Its primary utility lies in its ability to bridge the interface between inorganic substrates (specifically Gold, Silver, and Copper) and organic biological systems.[1] By forming robust Self-Assembled Monolayers (SAMs) via the thiol moiety, it presents a reactive primary amine to the bulk phase, enabling the covalent attachment of proteins, DNA, or other ligands.[1]
This guide provides a rigorous technical profile of 4-ABT, focusing on the distinction between its free base and hydrochloride salt forms, stability protocols, and validated workflows for SAM formation.[1]
Part 1: Physicochemical Profile[1]
The accurate calculation of stoichiometry in surface functionalization requires a precise distinction between the free base and the commercially prevalent hydrochloride salt.[1]
Molecular Identity Table[1][2]
| Parameter | Free Base (Pure Amine) | Hydrochloride Salt (Stabilized) |
| IUPAC Name | 4-aminobutane-1-thiol | 4-aminobutane-1-thiol hydrochloride |
| CAS Number | 21100-03-8 | 31098-39-2 |
| Formula | ||
| Molecular Weight | 105.20 g/mol | 141.66 g/mol |
| Physical State | Liquid (often viscous, foul odor) | White to off-white crystalline solid |
| Solubility | Ethanol, Organic solvents | Water, Ethanol, Methanol |
| Hygroscopicity | Low | High (Requires desiccation) |
| pKa (Approx) | N/A (Salt dissociates) |
Structural Analysis
The molecule consists of a four-carbon alkyl chain (
-
Thiol Head Group (-SH): Chemisorbs to noble metals (Au, Ag) with a bond energy of ~45 kcal/mol (Au-S).[1]
-
Amine Tail Group (-NH2): Remains exposed at the interface, typically protonated (
) at neutral pH, providing a positive surface charge unless conjugated.[1]
Part 2: Preparation & Handling Protocols
Critical Causality: The primary failure mode in 4-ABT experiments is the oxidation of the thiol group to form disulfides (cystamine analogs) prior to surface attachment.[1] This reaction is accelerated by high pH and the presence of oxygen.[1]
Protocol 1: Stock Solution Preparation (From HCl Salt)
Target Concentration: 100 mM (Stock)
-
Environment: Work within a nitrogen-purged glovebox or a fume hood using degassed solvents.[1]
-
Solvent Choice: Use absolute ethanol (anhydrous) .[1] Water is avoided for stock solutions to prevent hydrolysis-related side reactions if activated esters are added later.[1]
-
Weighing:
-
Dissolution: Add the solid to degassed ethanol. Sonicate for 30 seconds to ensure complete dissolution.
-
Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C. Stability: ~1 month.
Protocol 2: Self-Assembled Monolayer (SAM) Formation on Gold
Objective: Create a dense, amine-terminated surface.[1]
-
Substrate Cleaning:
-
Incubation:
-
Dilute the 100 mM stock to 1.0 mM in absolute ethanol.
-
Time: Incubate for 18–24 hours at room temperature in the dark.
-
Mechanism: Rapid adsorption occurs in seconds; the long incubation drives the reorganization of the alkyl chains into a thermodynamically stable, crystalline-like packed structure.[1]
-
-
Washing:
Part 3: Visualization of Workflows
Diagram 1: Surface Assembly Mechanism
This diagram illustrates the transition from free solution molecules to an organized monolayer on a gold lattice.[1]
Caption: Kinetic stages of 4-ABT self-assembly on Gold (Au). The process moves from rapid chemisorption to slow structural reorganization.[1]
Diagram 2: Bioconjugation Strategy
Once the SAM is formed, the surface amine serves as a handle for biomolecules.[1] The standard route utilizes NHS-ester chemistry.[1]
Caption: Standard workflow for coupling carboxylic acid-containing ligands to a 4-ABT modified surface using EDC/NHS activation.
Part 4: Safety & Toxicity (SDS Highlights)
Researchers must treat 4-ABT with respect to its specific hazards, which differ slightly between the free base and the salt.
-
Skin Corrosion/Irritation: Category 2.[1] The free thiol is a skin irritant.[1] The HCl salt is corrosive to mucous membranes if inhaled as dust.[1]
-
Eye Damage: Category 1. Risk of serious damage.[1] Wear chemical splash goggles.[1]
-
Odor: Like all low-molecular-weight thiols, it possesses a strong, disagreeable "rotten egg" or skunk-like odor.[1] All work must be performed in a fume hood.[1]
-
Disposal: Do not pour down the drain. Collect in a dedicated "Thiol/Sulfide" organic waste stream to prevent facility-wide odor contamination.[1]
References
-
PubChem. (2024).[1][5] 4-aminobutane-1-thiol Compound Summary. National Library of Medicine.[1] [Link]
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005).[1] Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170.[1] [Link]
-
Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989).[1] Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold.[1] Journal of the American Chemical Society, 111(1), 321–335.[1] [Link]
Sources
- 1. 1-Butanethiol, 4-amino- | C4H11NS | CID 30486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminobutane-1-thiol|CAS 21100-03-8|RUO [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Aminobutane-1-thiol hydrochloride | C4H12ClNS | CID 18509024 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: FT-IR Analysis of 4-Aminobutane-1-Thiol Functional Groups
Executive Summary
4-Aminobutane-1-thiol (ABT) is a critical bifunctional linker used extensively in surface chemistry, biosensor fabrication, and drug conjugation. Its utility lies in its orthogonality: the thiol (-SH) group anchors avidly to noble metals (Au, Ag) or reacts with maleimides, while the primary amine (-NH₂) remains available for bioconjugation via EDC/NHS chemistry.
However, ABT is chemically labile.[1] The thiol is prone to oxidative dimerization (disulfide formation), and the amine is sensitive to pH-dependent protonation (zwitterionic behavior).[1] This guide provides a rigorous, field-proven methodology for characterizing ABT using Fourier Transform Infrared (FT-IR) spectroscopy. It distinguishes between bulk analysis (QC of raw material) and surface analysis (Self-Assembled Monolayers - SAMs), offering diagnostic criteria to validate molecular integrity.
Part 1: Molecular Anatomy & Vibrational Theory[1]
To accurately interpret the spectrum of ABT, one must deconstruct the molecule into its constituent oscillators.[1] The molecule exists in two primary states relevant to analysis: the Free Base (liquid/oil) and the Hydrochloride Salt (solid).[1]
Functional Group Mapping[2]
The following diagram maps the core functional groups to their vibrational modes.
Figure 1: Vibrational mapping of 4-aminobutane-1-thiol. Note that the S-H stretch is the most critical indicator of thiol integrity versus oxidation.[1]
Part 2: Experimental Protocols
The choice of sampling technique is dictated by the physical state of the analyte.[1] Do not use KBr pellets for thiols if possible, as high pressure and moisture can induce oxidation or halogen exchange.[1]
Protocol A: Bulk Material QC (ATR-FTIR)
Target: Raw material verification (Solid HCl salt or Liquid Free Base).
Equipment:
-
FT-IR Spectrometer (e.g., Bruker Vertex or Thermo Nicolet).
-
ATR Accessory: Diamond or ZnSe crystal (Diamond preferred for durability).[1]
-
Detector: DTGS (sufficient for bulk) or MCT (for high sensitivity).
Workflow:
-
Background: Collect air background (32 scans, 4 cm⁻¹ resolution).
-
Sample Loading:
-
Measurement: Collect sample spectrum (32-64 scans).[2]
-
Cleaning: Wipe crystal with ethanol immediately.[1] Caution: Thiols are potent olfactory hazards; dispose of wipes in a sealed waste container.[1]
Protocol B: Surface Monolayer Analysis (PM-IRRAS)
Target: Validation of SAM formation on Gold surfaces.
Standard transmission or ATR is insufficient for monolayers due to the low signal-to-noise ratio. Polarization Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) is required.
Workflow:
-
Substrate Prep: Use template-stripped gold (TSG) or freshly evaporated gold on mica/glass. Clean via UV/Ozone (20 min) followed by ethanol rinse.
-
Incubation: Immerse gold slide in 1 mM ABT ethanolic solution for 12–24 hours. Crucial: Perform in an inert atmosphere (N₂ glovebox) to prevent disulfide formation in solution.
-
Rinse: Rinse copiously with ethanol to remove physisorbed layers, then dry under N₂ stream.
-
Measurement:
-
Angle of Incidence: ~80° (grazing angle).
-
Modulation: Set to optimize sensitivity at 2900 cm⁻¹ (C-H region) or 1600 cm⁻¹ (Amine).
-
Scans: High count (500–1000 scans) required for S/N ratio.
-
Part 3: Spectral Interpretation & Diagnostic Bands[3]
The following data tables provide the authoritative assignments.
Diagnostic Bands (Bulk Liquid/Solid)
| Functional Group | Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| Thiol (-SH) | Stretch ( | 2550 – 2600 | Weak, Sharp | The Critical Indicator. Disappears if oxidized to S-S or bound to Gold.[3] |
| Primary Amine (-NH₂) | Stretch ( | 3280 – 3380 | Medium | Appears as a doublet in free base. Broadens/shifts in HCl salts.[1] |
| Amine (-NH₂) | Scissoring ( | 1580 – 1650 | Medium | Can overlap with water bending. |
| Methylene (-CH₂-) | Asym Stretch ( | 2918 – 2926 | Strong | Position indicates chain ordering (crystalline vs. liquid). |
| Methylene (-CH₂-) | Sym Stretch ( | 2850 – 2855 | Strong | Paired with the asymmetric stretch. |
| Disulfide (S-S) | Stretch ( | 500 – 540 | Very Weak | Difficult to see in IR; Raman is preferred for this detection. |
The "Salt Shift" Phenomenon
Most commercial ABT is sold as the Hydrochloride salt (
-
Observation: The distinct N-H doublet at ~3300 cm⁻¹ disappears.[1]
-
New Feature: A broad, complex band appears between 2800 – 3100 cm⁻¹ , often overlapping the C-H stretches.[1] This is the ammonium (
) stretch.[1] -
Validation: Neutralizing the salt (e.g., with dilute NaOH) in situ will restore the sharp N-H doublet.[1]
Part 4: Troubleshooting & Artifact Analysis
As a Senior Scientist, you must distinguish between experimental error and chemical reality.
The Disappearance of the S-H Band
When the band at 2550 cm⁻¹ vanishes, it indicates one of two outcomes.[1] Use the logic flow below to determine which.
Figure 2: Diagnostic logic for S-H band analysis. In bulk samples, the loss of S-H almost always indicates degradation (oxidation).
C-H Stretching as a Conformational Probe
In SAMs, the position of the methylene peak (
-
< 2918 cm⁻¹ (Crystalline/Ordered): The chains are in an all-trans conformation, indicating a high-quality, dense monolayer.
-
> 2924 cm⁻¹ (Liquid/Disordered): The chains contain gauche defects.[1] This suggests poor packing, likely due to the bulky amine group disrupting the Van der Waals forces between the short butyl chains.[1]
Contamination Warning: Silicone Grease
A common artifact in thiol synthesis and handling is silicone grease.[1]
-
Marker: Sharp peak at 1260 cm⁻¹ (Si-CH₃).
-
Action: If this peak is present, re-purify the sample. Silicone contaminants will compete with thiols for surface sites on gold, ruining SAM quality.[1]
References
-
Porter, M. D., et al. (1987). "Spontaneously organized molecular assemblies.[1] 4. Structural characterization of n-alkyl thiol monolayers on gold by optical ellipsometry, infrared spectroscopy, and electrochemistry." Journal of the American Chemical Society.[1]
-
NIST Chemistry WebBook. "Butanethiol Infrared Spectrum." National Institute of Standards and Technology.[1]
-
Sigma-Aldrich. "4-Aminobutane-1-thiol hydrochloride Product Specification." Merck KGaA.[1]
-
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1] (Standard reference for S-H and N-H assignments).
-
Love, J. C., et al. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews.
Sources
Technical Guide: Mass Spectrometry Fragmentation of 4-Aminobutane-1-thiol
Executive Summary
4-aminobutane-1-thiol (MW: 105.16 Da) presents a unique mass spectrometric profile governed by its bifunctional nature—a primary amine and a primary thiol separated by a flexible four-carbon linker. In Electrospray Ionization (ESI), its fragmentation is not dominated by random bond cleavage but by gas-phase intramolecular nucleophilic substitution (
The fragmentation behavior is a direct readout of "neighboring group participation," where the molecule cyclizes to expel a neutral small molecule. The dominant pathway is typically the expulsion of hydrogen sulfide (
This guide details the mechanistic causality, experimental protocols for handling this oxidation-prone analyte, and the interpretation of its spectral data.
Part 1: Molecular Properties & Ionization Physics
Before analyzing the spectrum, one must understand the charge localization that drives fragmentation.
Protonation Dynamics (ESI+)
In positive mode ESI, the molecule forms the quasimolecular ion
-
Precursor Ion:
106.07 -
Protonation Site: The primary amine (
) is significantly more basic (pKa ~10.5) than the thiol ( , pKa ~8.5). -
Charge Localization: The proton initially resides on the nitrogen. However, under Collision-Induced Dissociation (CID) conditions, the internal energy allows proton migration (mobile proton model), facilitating nucleophilic attacks.
The Oxidation Artifact (The Dimer)
Thiols rapidly oxidize to disulfides in solution. You will frequently observe a dimer peak if the sample is not reduced.
-
Dimer Structure: Cystamine analog (
). -
Dimer Ion:
209.13. -
Diagnostic: If you see
209, your sample has oxidized. (See Experimental Protocols for mitigation).
Part 2: Fragmentation Mechanisms (The Core)
The fragmentation of 4-aminobutane-1-thiol is a competition between two cyclization pathways. The flexible butyl chain allows the functional groups to interact, leading to the expulsion of a neutral molecule.
Pathway A: Formation of Pyrrolidinium (Loss of )
Mechanism: The amine (acting as a nucleophile) attacks the carbon adjacent to the thiol group. The thiol group, protonated to
-
Precursor:
106 -
Neutral Loss: 34 Da (
) -
Product Ion:
72 (Pyrrolidinium ring) -
Likelihood: High. Nitrogen is a better nucleophile than sulfur, and the 5-membered pyrrolidine ring is thermodynamically stable.
Pathway B: Formation of Tetrahydrothiophenium (Loss of )
Mechanism: The sulfur atom attacks the carbon adjacent to the amine. The amine, protonated to
-
Precursor:
106 -
Neutral Loss: 17 Da (
) -
Product Ion:
89 (Tetrahydrothiophenium ring) -
Likelihood: Moderate. While
is a good leaving group, sulfur is a weaker nucleophile than nitrogen. This peak is usually less intense than 72 in ESI.
Visualization of Competitive Cyclization
The following diagram illustrates the kinetic competition between these two pathways.
Caption: Competitive gas-phase cyclization pathways. The formation of the pyrrolidinium ion (m/z 72) is kinetically favored over the sulfur-ring analog.
Part 3: Experimental Protocols
To obtain high-quality spectra without artifacts, you must control the redox state of the thiol.
Sample Preparation (Redox Control)
Objective: Prevent dimerization (
-
Stock Solution: Dissolve 1 mg of 4-aminobutane-1-thiol in 1 mL of 50:50 Water:Acetonitrile.
-
Reduction Step (Critical): Add TCEP-HCl (Tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM.
-
Why TCEP? Unlike DTT, TCEP is stable in acidic conditions (compatible with LC-MS mobile phases) and does not ionize strongly in positive mode to suppress your signal.
-
-
Incubation: Let stand at room temperature for 15 minutes.
-
Dilution: Dilute to 1 µg/mL in 0.1% Formic Acid (aq) / 50% Acetonitrile.
Instrument Parameters (LC-MS/MS)
-
Ionization: ESI Positive Mode.
-
Cone Voltage: Low (15-20V). Reason: High cone voltage will cause "in-source fragmentation," prematurely converting
106 to 72 before the quadrupole selects it. -
Collision Energy (CE): Ramp 10–30 eV.
-
At 10 eV:
106 dominates. -
At 20 eV:
72 becomes the base peak. -
At >35 eV: Ring opening and C-C bond cleavage (lower mass fragments) appear.
-
Workflow Diagram
Caption: Optimized LC-MS workflow emphasizing the reduction step to maintain the monomeric species.
Part 4: Data Interpretation & Reference Tables
Diagnostic Ion Table (ESI+)
| m/z (Observed) | Ion Identity | Formula | Mechanism | Relative Abundance (Typical) |
| 106.07 | Precursor | Protonated Molecule | 100% (Low CE) | |
| 89.04 | Loss of | Thiol attack on C(N) | < 20% | |
| 72.08 | Loss of | Amine attack on C(S) | 100% (High CE) | |
| 55.05 | Fragment of | Ring opening/H-loss | Variable | |
| 30.03 | Immonium Ion | Alpha-cleavage | High in EI, Low in ESI |
Dimer Artifacts
If TCEP is omitted, expect:
-
209.13:
of Disulfide Dimer. -
175.xx: Loss of
from the dimer (asymmetric cleavage).
References
-
NIST Chemistry WebBook. Mass Spectrum of 1-Butanethiol (Analogous Fragmentation Data). National Institute of Standards and Technology.[1][2][3][4] [Link]
-
PubChem. 4-Aminobutane-1-thiol Hydrochloride Compound Summary. National Library of Medicine. [Link]
-
Gross, J. H. Mass Spectrometry: A Textbook. (Discussion on Neighboring Group Participation and "Ortho" Effects in Fragmentation). Springer. [Link]
-
Harrison, A. G. Chemical Ionization Mass Spectrometry. (Mechanisms of onium ion formation and internal nucleophilic substitution). CRC Press. [Link]
Sources
Computational Characterization of 4-Aminobutane-1-thiol: From Conformational Dynamics to Surface Assembly
Executive Summary & Strategic Importance
4-aminobutane-1-thiol (4-ABT) is a critical bifunctional linker in drug development and biosensor fabrication. Its structure—a flexible
Accurate computational modeling of 4-ABT is not trivial. It requires navigating three distinct physical regimes:
-
Conformational Flexibility: The aliphatic chain introduces multiple rotamers.
-
Solvation Effects: In aqueous physiological buffers (
), the molecule exists in equilibrium between neutral and zwitterionic forms. -
Surface Interface: The
bond formation involves complex charge transfer and surface reconstruction.
This guide provides a self-validating computational workflow to characterize 4-ABT, moving from isolated gas-phase calculations to surface adsorption simulations.
Phase I: Conformational Landscape & Electronic Structure
Before modeling surface interactions, one must identify the global minimum energy structure. The flexible butyl chain allows for gauche and trans isomerism, which dictates the packing density of Self-Assembled Monolayers (SAMs).
Computational Level of Theory
For organic linkers like 4-ABT, the choice of functional is dictated by the need to capture weak intramolecular interactions (hydrogen bonding between
-
Recommended Functional:
or .-
Reasoning: These long-range corrected functionals account for dispersion forces better than standard B3LYP, which is critical for folding propensity in alkyl chains.
-
-
Basis Set:
.[1][2][3]-
Reasoning: Diffuse functions (
) are mandatory for describing the lone pairs on Sulfur and Nitrogen accurately.
-
Conformational Search Protocol
Do not rely on a single optimization. You must scan the potential energy surface (PES).
Workflow Visualization (DOT):
Solvation and pKa Prediction
In drug development, the protonation state is paramount. 4-ABT has two ionizable groups.
-
Thiol (
): -
Amine (
):
To predict
Gaussian Input Example (pKa Calculation):
Critical Insight: For thiol acidity, the M06-2X functional with the 6-311++G(2df,2p) basis set yields the lowest Mean Absolute Error (
pKa units) compared to experimental values [1].[1]
Phase II: Spectroscopic Validation (IR & Raman)
Validating your calculated structure against experimental spectra ensures your model is grounded in reality.
Vibrational Mode Assignment
The thiol (
Data Summary: Key Vibrational Modes
| Mode Description | Approx. Freq (Calc) | Scaling Factor | Diagnostic Value |
| 0.967 | Disappears on Au-surface (S-Au bond forms). | ||
| 0.960 | Indicates free amine availability. | ||
| 0.980 | Confirms alkyl chain integrity. | ||
| 0.980 | Shifts upon surface adsorption. |
Protocol Note: Calculated frequencies are harmonic. You must apply scaling factors (typically ~0.96–0.98 for DFT) to compare with experimental anharmonic FTIR data [2].
Phase III: Surface Adsorption (The Gold Interface)
This is the core module for biosensor applications. Modeling the interaction of 4-ABT with Gold (Au) requires handling the "staple motif" (where sulfur pulls gold atoms from the lattice).
Simulation Approach: Cluster vs. Periodic
-
Cluster Model (Gaussian/ORCA): Uses a finite
or cluster. Good for local bond metrics but fails to capture band structure or steric packing of a monolayer. -
Periodic Slab (VASP/Quantum Espresso): Recommended. Uses a repeating unit cell to simulate an infinite surface.
Recommended Protocol (Periodic DFT)
-
Software: VASP or Quantum Espresso.
-
Functional: PBE-D3 (Perdew-Burke-Ernzerhof with Grimme D3 dispersion). Dispersion is non-negotiable here; without it, the alkyl chain will not lie flat or pack correctly.
-
Surface: Au(111) facet (most thermodynamically stable).
-
Cutoff Energy: 400 eV.
Adsorption Workflow Visualization (DOT):
Calculating Binding Energy
The binding energy (
-
Target Value: For alkanethiols on Au(111),
should be approximately to kcal/mol (chemisorption). -
Mechanism: The S-H bond cleaves homolytically or heterolytically. In simulations, start with the thiolate radical (
) on the surface and a Hydrogen atom adsorbed nearby or removed as .
References
-
Theoretical modeling of pKa's of thiol compounds in aqueous solution. Source: Royal Society of Chemistry (RSC) Advances. Context: Establishes M06-2X/SMD as the benchmark for thiol acidity. URL:[Link]
-
Vibrational Spectroscopy Scaling Factors. Source: NIST Computational Chemistry Comparison and Benchmark Database. Context: Standard scaling factors for B3LYP and other functionals. URL:[Link]
-
DFT Study of 1,3-Benzenedimethanethiol Adsorption on Au(111). Source: Sensor Letters (via ResearchGate). Context: Validates the adsorption geometry and binding energy calculations for bifunctional thiols on gold. URL:[Link]
-
Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution. Source: Journal of Physical Chemistry A. Context: Detailed protocol for using explicit water molecules to improve accuracy. URL:[Link]
Sources
Methodological & Application
Application Note: High-Fidelity Fabrication of 4-Aminobutane-1-thiol Self-Assembled Monolayers (SAMs)
Executive Summary
This guide details the protocol for generating high-quality Self-Assembled Monolayers (SAMs) using 4-aminobutane-1-thiol (4-ABT) on gold surfaces. Unlike long-chain alkanethiols (e.g., 11-amino-1-undecanethiol) that form crystalline-like barriers, 4-ABT possesses a short butyl spacer (
Key Technical Distinction:
-
Short Chain (
): Lower van der Waals ordering energy compared to chains results in lower thermal stability and faster exchange rates. -
Amine Termination: Provides a handle for bioconjugation (via EDC/NHS chemistry) and pH-switchable surface charge (pKa ~ 6.5–7.5 at surface).
Mechanism of Action
The formation of 4-ABT SAMs follows the Langmuir adsorption isotherm. The sulfur atom chemisorbs to the gold lattice, while the alkyl chain organizes via van der Waals forces. However, due to the short chain length of 4-ABT, the intermolecular stabilization is weak. This leads to a monolayer that is less "crystalline" and more "liquid-like" than its long-chain counterparts.
Surface Assembly Pathway
-
Physisorption: Thiol diffuses to the Au surface.
-
Chemisorption: S-H bond breaks (oxidative addition), forming a strong Au-S thiolate bond (~45 kcal/mol).
-
Organization: The butyl chains align. Note: For 4-ABT, the organization phase is rapid but prone to defects due to low lateral cohesive energy.
Visualization: SAM Formation & Functionalization
Figure 1: Workflow for the generation and functionalization of 4-ABT SAMs.
Materials & Preparation
Critical Reagents
| Reagent | Specification | Purpose |
| 4-Aminobutane-1-thiol HCl | >97% Purity | SAM precursor. Note: Often sold as HCl salt to prevent oxidation. |
| Ethanol | Absolute (200 proof), HPLC Grade | Solvent.[1] Avoid denatured ethanol (impurities disrupt SAMs). |
| Gold Substrate | Au(111) on Mica or Si/Ti/Au | Substrate. Roughness < 2 nm RMS recommended. |
| Triethylamine (TEA) | >99% (Optional) | Used to deprotonate the amine if using HCl salt. |
| Milli-Q Water | 18.2 MΩ·cm | Rinsing.[1][2] |
Solution Preparation (The "Freshness" Rule)
Thiols oxidize to disulfides/sulfonates over time. Always prepare solutions fresh.
-
Solvent System: Ethanol is standard.[1][4][5][6] However, 4-ABT HCl is a salt and may have limited solubility in pure absolute ethanol.
-
Protocol Adjustment: If the salt does not dissolve fully in absolute ethanol, use 90:10 Ethanol:Water or add 1 equivalent of Triethylamine (TEA) to neutralize the HCl and free the amine, increasing solubility in organic solvent.
-
Experimental Protocol
Phase 1: Substrate Cleaning (The Foundation)
A SAM is only as good as the underlying gold.
-
Piranha Clean (Optional but Recommended): Immerse Au substrate in Piranha solution (3:1
: 30% ) for 30–60 seconds.-
Warning: Piranha is explosive with organics.[1] Use extreme caution.
-
-
Alternative (Safer): UV/Ozone treatment for 10 minutes followed by a thorough ethanol rinse.
-
Drying: Dry under a stream of high-purity Nitrogen (
) gas. Use immediately.
Phase 2: Monolayer Assembly
-
Immersion: Place the clean gold substrate into the 1 mM 4-ABT solution.
-
Incubation Time:
-
Minimum: 4 hours (for coverage).
-
Optimal: 18–24 hours (for ordering).
-
Note: Short chains reorganize faster than long chains, but 24h ensures thermodynamic equilibrium.
-
-
Environment: Perform in the dark (to prevent photo-oxidation) and ideally under
atmosphere to minimize disulfide formation.
Phase 3: Rinsing & Drying
-
Rinse 1: Remove substrate and rinse copiously with Ethanol (removes physisorbed multilayers).
-
Rinse 2: Rinse with Milli-Q Water (removes residual salts if HCl salt was used).
-
Rinse 3: Final rinse with Ethanol .[4]
-
Dry: Blow dry with
.[5]
Characterization & Validation
Contact Angle Goniometry
The amine group is hydrophilic. However, surface pKa effects and underlying hydrophobic chains influence the result.
-
Expected Water Contact Angle (
): 45° – 60°-
Interpretation: If
, the surface is contaminated (hydrophobic impurities) or the amine groups are buried (disordered monolayer). -
pH Dependence: At low pH (protonated
), the surface is more hydrophilic ( decreases). At high pH (neutral ), it is slightly less hydrophilic.
-
Cyclic Voltammetry (CV) - Blocking Efficiency
Unlike
-
Redox Probe: 1 mM
in 0.1 M KCl. -
Result: You will observe quasi-reversible peaks. The peak separation (
) will be wider than bare gold (>60 mV) but much narrower than a long-chain SAM (which would show no peaks). -
Reductive Desorption: Scan negative in 0.5 M KOH.
-
Desorption Peak: Expect a peak around -0.7 V to -0.8 V (vs Ag/AgCl). This is less negative than long chains (-1.0 V), indicating lower stability.
-
Data Summary Table[8]
| Parameter | 4-ABT SAM ( | Long-Chain Amine SAM ( |
| Thickness | ~0.6 – 0.8 nm | ~1.6 – 1.8 nm |
| Water Contact Angle | 45° – 60° | 40° – 50° |
| Blocking Efficiency | Low (Leaky) | High (Insulating) |
| Stability (Desorption) | Low (-0.7 V) | High (-1.0 V) |
| Primary Use | Sensing / Proximity Binding | Passivation / Orientation |
Functionalization: EDC/NHS Coupling
4-ABT provides a scaffold for attaching carboxylic acid-containing biomolecules.
Protocol:
-
Activate Biomolecule: Mix the Carboxyl-molecule (Protein/DNA) with EDC (0.4 M) and NHS (0.1 M) in MES buffer (pH 5.0–6.0) for 15–30 mins.
-
Coupling: Dilute activated mixture into PBS (pH 7.4) and incubate with the 4-ABT SAM surface for 1–2 hours.
-
Mechanism: The activated NHS-ester reacts with the primary amine on the SAM to form a stable amide bond.
Figure 2: Reaction pathway for coupling biomolecules to the 4-ABT surface.
Troubleshooting & Pitfalls
Issue 1: "Patchy" Monolayers (High CV Current)
-
Cause: Short chains (
) lack the van der Waals energy to drive tight packing, leading to pinholes. -
Solution: Use a Mixed SAM . Co-assemble 4-ABT with a short diluent like butanethiol or mercaptohexanol to improve order, or backfill with a small PEG-thiol to block pinholes.
Issue 2: Salt Precipitation
-
Cause: Using 4-ABT HCl in pure ethanol.
-
Solution: Add 5-10% deionized water to the ethanol or add 1 eq. of Triethylamine.
Issue 3: Oxidation[2]
-
Cause: Amines can catalyze the oxidation of thiols to disulfides in solution before assembly.
-
Solution: Degas solvents with
for 15 mins before adding the thiol. Prepare fresh.
References
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link
-
Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554. Link
-
Wink, T., van Zuilen, S. J., Bult, A., & van Bennekom, W. P. (1997). Self-assembled monolayers for biosensors. Analyst, 122, 43R-50R. Link
-
Mendez, S., et al. (2023). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu.[7] ACS Applied Materials & Interfaces. Link
-
Sigma-Aldrich. (n.d.).[2] Preparing Self-Assembled Monolayers (SAMs).[3][5][8][9][10] Technical Bulletin. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. if.tugraz.at [if.tugraz.at]
- 7. Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Note: 4-Aminobutane-1-Thiol as a Crosslinking Agent in Hydrogels
Executive Summary
4-aminobutane-1-thiol (also known as 4-aminobutanethiol) is a heterobifunctional reagent critical for the synthesis of "thiolated polymers" (thiomers). Unlike shorter analogs such as cysteamine (2-aminoethanethiol), the 4-carbon alkyl spacer of 4-aminobutane-1-thiol provides enhanced steric flexibility, reducing intra-molecular shielding of the thiol group.
This guide details the use of 4-aminobutane-1-thiol to convert carboxyl-rich biopolymers (e.g., Hyaluronic Acid, Alginate, Gelatin) into thiol-functionalized precursors. These precursors serve as the foundation for three distinct hydrogel crosslinking mechanisms: oxidative disulfide formation , Michael-type addition , and thiol-ene photoclick chemistry .
Chemical Mechanism & Rationale[1]
The "Thiolation" Strategy
4-aminobutane-1-thiol is rarely used as a direct "bridge" between two existing polymer chains in a single step. Instead, it is used to chemically modify the polymer backbone, converting inert carboxyl groups (-COOH) into reactive thiol groups (-SH).
The Advantage of the C4 Spacer:
-
Steric Freedom: The butyl chain extends the thiol group further from the polymer backbone compared to cysteamine (ethyl chain). This increases the reaction efficiency with bulky crosslinkers (e.g., PEG-Maleimide) and improves the kinetics of disulfide bond formation.
-
Flexibility: The added flexibility can enhance the mechanical toughness of the resulting hydrogel network by allowing slight molecular re-arrangement under stress.
Reaction Pathways
The transformation involves two phases:
-
Functionalization (Phase A): Carbodiimide-mediated coupling of the amine terminus to the polymer carboxylate.
-
Gelation (Phase B): The newly introduced thiol groups react to form the hydrogel network.
Figure 1: Chemical pathway for converting carboxylated polymers into hydrogels using 4-aminobutane-1-thiol.
Protocol: Synthesis of Thiolated Hyaluronic Acid (HA-SH)
This protocol describes the modification of Hyaluronic Acid (HA) with 4-aminobutane-1-thiol. This method is adaptable for Alginate, Pectin, or Carboxymethyl Cellulose.
Materials Required
-
Polymer: Sodium Hyaluronate (MW 100 kDa – 1 MDa).
-
Reagent: 4-aminobutane-1-thiol hydrochloride (Store under inert gas).
-
Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
-
Reducing Agent: DTT (Dithiothreitol) or TCEP.
-
Purification: Dialysis tubing (MWCO 3.5 kDa or 10 kDa).
-
Media: 0.1M HCl, dilute NaOH, NaCl.
Step-by-Step Methodology
Step 1: Polymer Dissolution Dissolve Sodium Hyaluronate in distilled water to a concentration of 1% (w/v).
-
Expert Insight: Hydrate overnight at 4°C to ensure complete disentanglement of polymer chains.
Step 2: Carboxyl Activation Adjust the pH of the HA solution to 5.5 using 0.1M HCl. Add EDC and NHS to the solution.
-
Molar Ratio: Target a ratio of COOH:EDC:NHS = 1:2:2 (or 1:4:4 for higher substitution).
-
Stir for 15–30 minutes to form the stable NHS-ester intermediate.
Step 3: Amidation (Thiol Attachment) Add 4-aminobutane-1-thiol hydrochloride to the reaction mixture.
-
Ratio: COOH:Thiol = 1:1 to 1:2 depending on desired Degree of Substitution (DS).
-
Critical Step: The addition of the amine will drop the pH. Immediately re-adjust pH to 6.0–6.5 .
-
Why? The amine must be unprotonated to react (pKa ~10), but high pH (>7.5) accelerates hydrolysis of the NHS ester and premature oxidation of thiols. pH 6.0–6.5 is the "sweet spot."
-
Reaction Time: Stir for 4–12 hours at room temperature protected from light.
Step 4: Disulfide Cleavage (Optional but Recommended) During synthesis, some thiol groups may oxidize. Add DTT (in 5-fold molar excess relative to the thiol reagent) and stir for 1 hour to reduce all disulfides back to free thiols.
Step 5: Purification (Dialysis) Transfer solution to dialysis tubing.
-
Dialysis Medium 1 (24h): Dilute HCl (pH 4.0) + 1% NaCl.
-
Reasoning: Acidic pH prevents the thiols from oxidizing (disulfide formation is base-catalyzed). NaCl aids in ion exchange (removing the amine salts).
-
-
Dialysis Medium 2 (24h): Dilute HCl (pH 4.0).
-
Dialysis Medium 3 (12h): Distilled water (minimize time to prevent oxidation).
Step 6: Isolation Freeze the solution immediately and lyophilize (freeze-dry) for 48–72 hours. Store the resulting white "cotton-like" solid at -20°C under Argon/Nitrogen.
Characterization: The Ellman’s Assay[2][3][4]
To validate the "Degree of Substitution" (DS), you must quantify the free thiol groups.
Protocol:
-
Buffer: Prepare Reaction Buffer (0.1M Sodium Phosphate, 1mM EDTA, pH 8.0).
-
Reagent: Dissolve 4mg Ellman’s Reagent (DTNB) in 1mL Reaction Buffer.
-
Sample: Dissolve 1-2 mg of lyophilized HA-SH in 1mL Reaction Buffer.
-
Reaction: Mix 50 µL of Ellman’s solution with 2.5 mL of Sample solution. Incubate 15 mins at Room Temp.
-
Measurement: Measure Absorbance at 412 nm .
-
Calculation: Use the molar extinction coefficient of TNB (
).[1]
Application Note: Crosslinking Strategies
Once you have the HA-SH (functionalized with 4-aminobutane-1-thiol), you can form hydrogels using these three methods.
Strategy A: In-Situ Disulfide Crosslinking
-
Mechanism: Oxidation of -SH groups to -S-S- bonds.
-
Protocol: Dissolve HA-SH in PBS (pH 7.4).
-
Trigger: Air oxidation (slow, 24-48h) or addition of dilute
(fast, minutes). -
Properties: Reversible gel; can be degraded by reducing agents (glutathione) in vivo.
Strategy B: Michael-Type Addition (High Stability)
-
Mechanism: Reaction of HA-SH with a bis-maleimide crosslinker (e.g., PEG-DiMaleimide).
-
Protocol: Mix HA-SH solution with PEG-DiMaleimide solution at pH 7.4.
-
Kinetics: Extremely fast gelation (< 1 minute).
-
Advantage: Non-reversible, hydrolytically stable, defined mesh size.
Strategy C: Thiol-Ene Photoclick[6]
-
Mechanism: Radical mediated step-growth polymerization.
-
Protocol: Mix HA-SH with PEG-Norbornene and a photoinitiator (e.g., LAP).
-
Trigger: Expose to UV/Visible light (365nm or 405nm).
-
Advantage: Spatiotemporal control (patterning).
Figure 2: Experimental workflow from raw polymer to crosslinked hydrogel.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Thiol Substitution | pH too high during coupling. | Maintain pH < 6.5. Above pH 7, the NHS-ester hydrolyzes faster than the amine reacts. |
| Gelation during Dialysis | Oxidation of thiols. | Ensure dialysis buffer is acidic (pH 4.0) and degassed. Add EDTA to chelate metal ions that catalyze oxidation. |
| Insoluble Lyophilizate | Disulfide crosslinking in solid state. | Store under inert gas. If insoluble, treat with 10mM DTT to break bonds, then dialyze again. |
| Odor | Free thiol reagent. | 4-aminobutane-1-thiol has a strong stench. Work in a fume hood. Treat waste with bleach (hypochlorite) to oxidize and neutralize the odor. |
References
-
Synthesis and in vitro evaluation of thiolated hyaluronic acid for mucoadhesive drug delivery. Kafedjiiski, K., et al.[2][3] (2007).[2][3] International Journal of Pharmaceutics.
-
Thiolated polymeric hydrogels for biomedical application. D. S. B. N. S. A. G. (2020).[4][5][6] University of Bari.
-
Thiol-Mediated Chemoselective Strategies for In Situ Formation of Hydrogels. P. M. C. (2018).[1][7][8] PMC - NIH.
-
Ellman's Assay Protocol for Sulfhydryl Quantification. BroadPharm Protocols. (2022).[1]
-
Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry. Lin, C.C., et al.[9] (2011).[10] Biomaterials.[4][2]
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. Investigating Thiol-Modification on Hyaluronan via Carbodiimide Chemistry using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro evaluation of thiolated hyaluronic acid for mucoadhesive drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Thiolated Hyaluronic Acid as Versatile Mucoadhesive Polymer: From the Chemistry Behind to Product Developments—What Are the Capabilities? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol-Mediated Chemoselective Strategies for In Situ Formation of Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry [scholarworks.indianapolis.iu.edu]
- 10. bmglabtech.com [bmglabtech.com]
Application Note: Precision Disulfide Engineering with 4-Aminobutane-1-thiol
Executive Summary & Strategic Rationale
4-Aminobutane-1-thiol (CAS: 21100-03-8) serves as a critical heterobifunctional linker in the development of Antibody-Drug Conjugates (ADCs), biosensors, and redox-responsive nanomaterials. Its four-carbon alkyl chain (
This guide moves beyond basic oxidation. It details the controlled formation of disulfide bridges , specifically focusing on "smart" reversible linkers for drug delivery. Unlike irreversible thioether bonds (formed via maleimides), disulfide bonds formed with 4-aminobutane-1-thiol are designed to be stable in circulation but cleavable in the reducing environment of the cytosol (high glutathione), releasing the amine-functionalized payload.
Key Chemical Properties
| Property | Value | Implication for Protocol |
| Molecular Weight | 105.20 g/mol (Free base) | Low MW minimizes immunogenicity in conjugates. |
| Chain Length | ~6.5 Å (C4 Spacer) | Optimal flexibility; reduces steric hindrance at the reaction site. |
| Thiol pKa | ~10.2 - 10.5 | Critical: Higher than cysteine (~8.3). Requires pH > 8.0 for efficient nucleophilic attack (thiolate formation). |
| Amine pKa | ~10.0 | Positively charged at physiological pH, aiding solubility. |
Mechanism of Action: Thiol-Disulfide Exchange[1][2][3][4]
Random oxidation (mixing two thiols with air) leads to a statistical mixture of homodimers and heterodimers, which is unacceptable for therapeutic applications. The industry standard for precision conjugation is Thiol-Disulfide Exchange using an activating agent like 2,2'-Dithiodipyridine (Aldrithiol-2).
The Pathway[5][6]
-
Activation: The target thiol (e.g., on a protein or nanoparticle) reacts with Aldrithiol-2 to form a reactive pyridyl disulfide intermediate.
-
Conjugation: 4-Aminobutane-1-thiol attacks the intermediate, releasing non-reactive 2-thiopyridone and forming the desired stable mixed disulfide.
Figure 1: Stepwise mechanism for controlled heterodisulfide formation. This pathway prevents homodimerization of the target protein.
Protocol A: Controlled Heterodisulfide Conjugation (Bioconjugation)
Primary Application: Attaching the linker to a Cysteine-rich protein or Thiolated Surface.
Materials
-
Buffer A: 100 mM Sodium Phosphate, 1 mM EDTA, pH 8.0 (Degassed). Note: EDTA is mandatory to chelate metal ions that catalyze uncontrolled oxidation.
-
Activator: 2,2'-Dithiodipyridine (Aldrithiol-2), dissolved in Ethanol or DMSO (10 mM stock).
-
Linker: 4-Aminobutane-1-thiol hydrochloride.[1]
-
Purification: PD-10 Desalting Columns or Dialysis Cassettes (MWCO depends on protein).
Step-by-Step Methodology
-
Protein Activation:
-
Dissolve/dilute the target protein to 50–100 µM in Buffer A .
-
Add a 10-fold molar excess of Aldrithiol-2 to the protein solution.
-
Why? Excess activator ensures all protein thiols react with the pyridine ring rather than crosslinking with each other.
-
Incubate for 60 minutes at Room Temperature (RT) with gentle agitation.
-
-
Purification of Intermediate:
-
Remove excess Aldrithiol-2 using a desalting column equilibrated with Buffer A .
-
Validation: The protein is now "activated" (Protein-S-S-Py). This intermediate is stable and can be stored at -80°C if necessary.
-
-
Conjugation (Disulfide Formation):
-
Prepare a fresh 50 mM stock of 4-aminobutane-1-thiol in Buffer A .
-
Add a 5-fold molar excess of the linker to the activated protein.
-
Observation: The release of 2-thiopyridone is instantaneous and can be monitored spectrophotometrically at 343 nm (Extinction coefficient
). -
Incubate for 2–4 hours at RT under nitrogen atmosphere (optional but recommended).
-
-
Final Purification:
-
Remove excess 4-aminobutane-1-thiol and the thiopyridone byproduct via dialysis or Size Exclusion Chromatography (SEC).
-
The resulting conjugate possesses a pendant primary amine attached via a cleavable disulfide bond.
-
Protocol B: Oxidative Homodimerization (Synthesis of Cystamine Analogue)
Primary Application: Creating Bis(4-aminobutyl)disulfide for use as a crosslinker reference or reversible spacer.
Warning: This reaction is exothermic. Perform in a fume hood.
Materials
-
4-Aminobutane-1-thiol hydrochloride.[1]
-
Oxidant: Hydrogen Peroxide (30%) or Iodine (
). -
Solvent: Ethanol/Water (1:1 v/v).
-
Base: NaOH (to neutralize HCl salt and facilitate thiolate formation).
Methodology (Iodine Titration Method)
This method is preferred for high purity as it avoids "over-oxidation" to sulfonic acids.
-
Dissolution: Dissolve 1.0 g (approx. 7 mmol) of 4-aminobutane-1-thiol HCl in 10 mL of Ethanol/Water. Adjust pH to ~8.0 using 1M NaOH.
-
Oxidation: Prepare a solution of Iodine (
) in Ethanol (0.5 M). -
Titration: Add the Iodine solution dropwise to the stirring thiol solution.
-
Visual Indicator: The solution will initially consume the iodine color. Continue adding until a faint yellow color persists (indicating excess iodine).
-
-
Quenching: Add a pinch of Sodium Thiosulfate to remove excess iodine (solution turns clear).
-
Extraction: Evaporate ethanol. Basify the aqueous layer to pH >11 with NaOH to deprotonate the amines. Extract the disulfide (free base) into Dichloromethane (DCM).
-
Isolation: Dry DCM over
, filter, and evaporate to yield Bis(4-aminobutyl)disulfide as a waxy solid or oil.
Quality Control & Troubleshooting
Self-Validating the System
Every step of the protocol should be verified before proceeding.
| Checkpoint | Method | Acceptance Criteria |
| Thiol Activity (Start) | Ellman’s Assay (DTNB) | React linker with DTNB. Absorbance at 412 nm should match theoretical concentration ( |
| Activation Efficiency | UV-Vis (343 nm) | After adding Aldrithiol-2, no free thiol should be detectable by Ellman's. |
| Disulfide Formation | HPLC / LC-MS | Shift in retention time. Mass spec should show parent ion corresponding to the dimer or conjugate MW. |
Troubleshooting Guide
-
Problem: Low conjugation yield.
-
Root Cause:[2] The pKa of 4-aminobutane-1-thiol (~10.5) is high. At pH 7.0, less than 0.1% is in the reactive thiolate form (
). -
Solution: Increase reaction pH to 8.5. Ensure the buffer is strong (100 mM) to buffer the HCl salt of the linker.
-
-
Problem: Protein precipitation during activation.
-
Root Cause:[2] Aldrithiol-2 is hydrophobic.
-
Solution: Add <5% DMSO or DMF to the reaction buffer to solubilize the activator.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for conjugating 4-aminobutane-1-thiol to a protein target.
References
-
Thiol-Disulfide Exchange Mechanism
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling.
-
-
Ellman's Assay Protocol
-
Thermo Fisher Scientific. Ellman’s Reagent (DTNB) Protocol.
-
-
Disulfide Linkers in ADCs
-
Creative Biolabs.[2] Disulfide Linkers for Antibody-Drug Conjugates.
-
-
Chemical Properties
-
PubChem. 4-Aminobutane-1-thiol Hydrochloride Compound Summary.
-
- Pyridyl Disulfide Activation: Van Horn, W. D., et al. (2003). Pyridyl Disulfide-Based Thiol-Disulfide Exchange. Bioconjugate Chemistry. (General reference for PDS chemistry).
Sources
synthesis of polymers using 4-aminobutane-1-thiol as a monomer
Application Note: Advanced Polymer Architectures via 4-Aminobutane-1-thiol
Part 1: Strategic Overview
4-Aminobutane-1-thiol (ABT) is a heterobifunctional building block (
-
Mucoadhesion: Improved interpenetration into mucus glycoprotein networks.
-
Redox Responsiveness: Faster disulfide bond formation/cleavage kinetics for smart drug release.
-
Surface Accessibility: Higher reactivity for subsequent conjugation (e.g., maleimide-drug linkers or gold nanoparticles).
This guide details the synthesis of Thiolated Hyaluronic Acid (HA-ABT) , a gold-standard biodegradable polymer for injectable hydrogels and mucosal drug delivery.
Part 2: Experimental Protocols
Protocol 1: Synthesis of Thiolated Hyaluronic Acid (HA-ABT)
Mechanism: Carbodiimide-mediated amide coupling of ABT to the glucuronic acid moieties of Hyaluronic Acid.
Materials Required:
-
Hyaluronic Acid (HA), Na salt (MW ~50–100 kDa).
-
4-Aminobutane-1-thiol hydrochloride (ABT).
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
N-Hydroxysuccinimide (NHS).
-
Dialysis Tubing (MWCO 3.5 kDa).[1]
-
Inert Gas (Nitrogen or Argon).
-
0.1 M HCl and 0.1 M NaOH.
Step-by-Step Methodology:
-
Solubilization:
-
Dissolve 1.0 g of Hyaluronic Acid in 100 mL of deionized water (1% w/v) in a round-bottom flask.
-
Stir until fully hydrated (approx. 2–4 hours).
-
-
Carboxyl Activation:
-
Add EDC (final conc. 50 mM) and NHS (final conc. 50 mM) to the HA solution.
-
Adjust pH to 5.5 using 0.1 M HCl.
-
Critical Step: Stir for 15 minutes to form the reactive NHS-ester intermediate. Do not exceed 30 minutes to prevent hydrolysis.
-
-
Grafting (Amide Bond Formation):
-
Add 4-Aminobutane-1-thiol (ABT) to the mixture.
-
Ratio: Use a 1:1 to 2:1 molar ratio of ABT to HA carboxyl groups depending on the desired Degree of Substitution (DS).
-
Readjust pH to 6.0–6.5 .
-
Purge the flask with Nitrogen/Argon to prevent premature thiol oxidation.
-
React for 4–6 hours at room temperature under continuous stirring.
-
-
Purification (Removal of Unreacted Monomer):
-
Transfer the reaction mixture into dialysis tubing (MWCO 3.5 kDa).
-
Dialysis Cycle 1: Dialyze against dilute HCl (1 mM, pH ~3) containing 1% NaCl for 24 hours (prevents disulfide formation).
-
Dialysis Cycle 2: Dialyze against 1 mM HCl (without salt) for 24 hours.
-
Note: Perform dialysis in the dark at 4°C to minimize oxidation.
-
-
Isolation:
-
Freeze the purified polymer solution at -80°C.
-
Lyophilize (freeze-dry) for 48 hours to obtain the white fibrous product (HA-ABT).
-
Store at -20°C under inert gas.
-
Protocol 2: Quantification of Free Thiols (Ellman’s Assay)
Purpose: To validate the Degree of Substitution (DS) of the synthesized polymer.
Reagents:
-
Ellman’s Reagent: 4 mg/mL 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB) in Reaction Buffer.[2]
-
Reaction Buffer: 0.5 M Phosphate buffer, pH 8.0.
Workflow:
-
Sample Prep: Dissolve 1 mg of synthesized HA-ABT in 1 mL of deionized water.
-
Reaction: Mix 250 µL of sample + 250 µL of Reaction Buffer + 500 µL of Ellman’s Reagent.
-
Incubation: Incubate at room temperature for 15 minutes (protected from light).
-
Measurement: Measure Absorbance at 412 nm .
-
Calculation: Calculate thiol concentration using the molar extinction coefficient of TNB (
).
Part 3: Visualization & Mechanism
Figure 1: Synthesis & Crosslinking Workflow
The diagram below illustrates the chemical activation of the polymer backbone and the subsequent grafting of the 4-aminobutane-1-thiol monomer.[3][4]
Caption: Reaction pathway for grafting 4-aminobutane-1-thiol onto polysaccharide backbones, leading to redox-responsive hydrogels.
Part 4: Data Summary & Troubleshooting
Table 1: Critical Process Parameters (CPP)
| Parameter | Target Range | Impact of Deviation |
| Activation pH | 5.0 – 5.5 | >6.0: Low activation efficiency (hydrolysis of EDC). <4.5: N-acylurea byproduct formation. |
| Coupling pH | 6.0 – 6.5 | >7.0: Rapid oxidation of thiols to disulfides before grafting. |
| Reaction Time | 4 – 6 hours | >12h: Polymer degradation (hydrolysis). |
| Inert Atmosphere | Essential. Oxygen causes premature crosslinking (gelation). |
Troubleshooting Guide:
-
Problem: Product is insoluble in water.
-
Cause: Oxidation occurred during dialysis, forming crosslinked disulfides.
-
Solution: Add Dithiothreitol (DTT) or TCEP to reduce disulfides, then dialyze under strict inert conditions.
-
-
Problem: Low Thiol Content (DS).
-
Cause: Hydrolysis of NHS-ester before ABT addition.
-
Solution: Minimizing the time between NHS addition and ABT addition (max 15 mins). Increase EDC/NHS molar excess.
-
References
-
Bernkop-Schnürch, A. (2018). Thiolated polymers: Bioinspired polymers utilizing one of the most important bridging structures in nature. Journal of Controlled Release.
-
Mfoafo, K., et al. (2023). Thiolated polymers: An overview of mucoadhesive properties and their potential in drug delivery via mucosal tissues. Journal of Drug Delivery Science and Technology.
-
Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics.
-
BroadPharm. (2022).[2] Ellman's Assay Protocol for Quantification of Sulfhydryls.
Sources
Application Note: 4-Aminobutane-1-thiol (4-ABT) in Surface Modification
Abstract
This guide details the use of 4-aminobutane-1-thiol (4-ABT) as a bifunctional linker for functionalizing noble metal surfaces (Au, Ag) and quantum dots. Unlike long-chain alkanethiols (
Part 1: Chemical Identity & Handling
Compound: 4-Aminobutane-1-thiol (often supplied as Hydrochloride salt,
Critical Handling Protocols
-
Oxidation Sensitivity: Free thiols oxidize to disulfides (
) in air. Always store the solid under inert gas ( or Ar) at -20°C. -
Salt vs. Free Base: The HCl salt is significantly more stable against oxidation than the free base.
-
Application Tip: For SAM formation, the protonated amine (
) prevents the "looping" effect where the amine terminus competitively binds to the gold surface. Do not neutralize the salt prior to incubation.
-
Part 2: Protocol for Planar Surface Modification (Au Sensors)
Target Application: Surface Plasmon Resonance (SPR) chips, Quartz Crystal Microbalance (QCM), and Electrochemical Electrodes.
Materials
-
Polycrystalline Gold Substrates (Au(111) preferred for highest order).
-
4-Aminobutane-1-thiol Hydrochloride.
-
Absolute Ethanol (200 proof, HPLC grade).
-
Cleaning Reagents:
, (30%).[1]
Step-by-Step Methodology
Phase 1: Substrate Cleaning (The Piranha Etch)
Safety Warning: Piranha solution reacts violently with organics.[1] Use glass only. Full PPE required.[2]
-
Mix
and (3:1 ratio) in a glass beaker. -
Immerse gold substrates for 60 seconds. (Note: Longer times may strip thin gold films).
-
Rinse copiously with ultrapure water (18.2 MΩ·cm), then absolute ethanol.
-
Dry under a stream of
.
Phase 2: SAM Formation[3][4]
-
Solution Prep: Prepare a 1.0 mM solution of 4-ABT in absolute ethanol.
-
Calculation: For 10 mL, dissolve ~1.4 mg of 4-ABT HCl (MW ≈ 141.66 g/mol ).
-
Degassing: Purge the solution with
for 5 minutes to remove dissolved oxygen.
-
-
Incubation: Immerse the clean gold substrate into the solution.
-
Duration: 12–24 hours at room temperature.
-
Environment:[1] Dark, sealed container (to prevent photo-oxidation).
-
-
Washing: Remove substrate and rinse thoroughly with ethanol to remove physisorbed (non-covalently bound) layers.
-
Drying: Blow dry with
. Use immediately for conjugation.
Mechanism & Workflow Visualization
Figure 1: Workflow for generating amine-terminated Self-Assembled Monolayers on gold.
Part 3: Protocol for Nanoparticle Ligand Exchange
Target Application: Stabilizing Citrate-AuNPs for drug delivery or lateral flow assays.
Challenge: Short-chain aminothiols can induce aggregation in AuNPs due to cross-linking or loss of electrostatic repulsion. Solution: Use a surfactant stabilizer (Tween 20) during exchange or ensure high charge density.
Protocol
-
Starting Material: Citrate-capped AuNPs (e.g., 20 nm, OD 1.0).
-
Surfactant Addition: Add Tween 20 to the AuNP solution (final conc. 0.05% v/v) to prevent aggregation during the stripping of citrate.
-
Thiol Addition: Add 4-ABT (dissolved in water) to the AuNPs.
-
Ratio: Excess is required.[4] Aim for >10,000:1 molar ratio of Thiol:AuNP.
-
-
Reaction: Stir overnight at Room Temp.
-
Purification: Centrifuge (e.g., 12,000 x g for 20 mins). Discard supernatant (removes citrate and excess thiol). Resuspend pellet in buffer (PBS or HEPES).
Part 4: Bioconjugation (EDC/NHS Coupling)
Once the 4-ABT SAM is formed, the surface is rich in primary amines. To attach a protein (antibody/enzyme), you must activate the protein's carboxyl groups, not the surface.
"Inverted" Coupling Protocol
-
Activation:
-
Mix Protein (
) in Activation Buffer (0.1 M MES, pH 6.0). -
Add EDC (2 mM) and NHS (5 mM).[5]
-
React for 15 minutes.
-
-
Quenching (Optional but recommended): Add 2-mercaptoethanol (20 mM) to quench unreacted EDC if purification isn't possible.
-
Conjugation:
-
Critical Step: The 4-ABT surface amines are likely protonated (
) if coming from acidic conditions. Rinse the SAM with a basic buffer (PBS pH 7.4 or Carbonate pH 8.5) immediately before use to ensure amines are nucleophilic ( ). -
Incubate the activated protein with the 4-ABT modified surface for 2 hours.
-
-
Blocking: Block remaining amine sites with BSA or Ethanolamine to prevent non-specific binding.
Conjugation Pathway[6][7]
Figure 2: Mechanism of attaching carboxylated biomolecules to 4-ABT modified surfaces.
Part 5: Characterization & QC
How do you know it worked?
| Technique | Expected Result for 4-ABT SAM | Diagnostic Note |
| Contact Angle | 30° – 50° | Lower than bare gold (hydrophilic), but higher than -OH terminated SAMs. |
| XPS (ESCA) | S 2p: Doublet at ~162 eV (Au-S bound).N 1s: Peak at ~400 eV ( | Absence of S 2p peak at 164 eV confirms no unbound thiol/disulfide physisorption. |
| Ellipsometry | Thickness ~ 0.7 – 0.9 nm | Theoretical length of 4-ABT is short. If >1.5 nm, multilayers have formed. |
| Cyclic Voltammetry | Redox probe ( | 4-ABT is short enough to allow electron tunneling, unlike C11 chains which insulate. |
References
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link
-
Thermo Fisher Scientific. EDC Crosslinking Protocol. Link
-
Sigma-Aldrich. Preparing Self-Assembled Monolayers (SAMs) on Gold. Link
-
Techane, S. D., et al. (2011). X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols. Biointerphases, 6, 98. Link
-
Sperling, R. A., & Parak, W. J. (2010). Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles. Philosophical Transactions of the Royal Society A, 368, 1333-1383. Link
Sources
Precision Covalent Immobilization of Enzymes using 4-Aminobutane-1-thiol SAMs
Executive Summary
This guide details the protocol for the covalent immobilization of enzymes onto gold surfaces using 4-aminobutane-1-thiol (4-ABT) as a self-assembled monolayer (SAM) linker.
While cysteamine (C2) and 11-amino-1-undecanethiol (C11) are common linkers, 4-aminobutane-1-thiol (C4) occupies a critical "Goldilocks" zone for electrochemical biosensors:
-
Structural Stability: The C4 alkyl chain provides superior van der Waals ordering compared to the short C2 chain of cysteamine, reducing pinhole defects and non-specific adsorption.
-
Electron Transfer Efficiency: The chain is sufficiently short (
Å) to permit efficient electron tunneling, unlike long-chain thiols (C11+) which can insulate the electrode and impede amperometric signal transduction. -
Flexibility: The butyl spacer offers rotational freedom, allowing the immobilized enzyme to retain a near-native conformation, minimizing steric strain often observed with shorter linkers.
This protocol utilizes a Glutaraldehyde Crosslinking strategy, forming a stable Schiff base network between the SAM amine terminus and the enzyme's surface lysine residues.
Mechanistic Workflow
The immobilization process relies on the formation of a chemisorbed thiolate monolayer followed by bifunctional crosslinking.
Chemical Pathway
-
Chemisorption: The thiol group (-SH) of 4-ABT displaces surface contaminants on the gold, forming a strong Au-S covalent bond (approx. 45 kcal/mol).
-
Activation: Glutaraldehyde (GA), a homobifunctional crosslinker, reacts with the exposed primary amine (-NH
) of the SAM to form a Schiff base linkage. -
Capture: The second aldehyde group of the GA captures the enzyme via surface lysine residues.
-
Stabilization (Optional): Reduction with NaBH
converts the reversible imine bonds (C=N) into stable secondary amines (C-NH).
Visual Workflow
Figure 1: Step-by-step workflow for the covalent immobilization of enzymes on 4-aminobutane-1-thiol modified gold surfaces.
Materials & Equipment
Reagents
| Reagent | Specification | Purpose |
| 4-Aminobutane-1-thiol | >95% purity (HCl salt) | Linker molecule (SAM formation). |
| Glutaraldehyde (GA) | 25% or 50% aq. solution | Bifunctional crosslinker. |
| Enzyme | High purity (e.g., GOx, HRP) | Biological recognition element. |
| Ethanol | Absolute (200 proof) | Solvent for thiol (prevents oxide formation). |
| Sulfuric Acid (H | 0.5 M | Electrochemical cleaning of gold. |
| Phosphate Buffer (PBS) | 100 mM, pH 7.0 - 7.4 | Reaction medium for enzymes. |
| Sodium Borohydride | NaBH | Reducing agent for Schiff base stabilization. |
| Potassium Ferricyanide | K | Redox probe for characterization (CV). |
Equipment
-
Potentiostat (for electrochemical cleaning and CV analysis).[1]
-
Gold Electrodes (Disk, Screen-Printed, or SPR chips).
-
N
or Ar gas (for deaeration). -
Sonicator.
Detailed Protocol
Phase 1: Surface Preparation (Critical)
The quality of the SAM is directly dependent on the cleanliness of the gold substrate. Contaminants prevent thiol binding.
-
Mechanical Polishing: Polish gold disk electrodes with 0.05 µm alumina slurry on a microcloth for 2–3 minutes. Rinse thoroughly with DI water.
-
Electrochemical Cleaning:
-
Immerse electrode in 0.5 M H
SO . -
Perform Cyclic Voltammetry (CV) from -0.2 V to +1.5 V vs. Ag/AgCl at 100 mV/s.
-
Repeat cycles (typically 20–50) until a stable gold oxide reduction peak is observed at approx. +0.9 V.
-
-
Rinse: Wash copiously with DI water and then absolute ethanol.
Phase 2: SAM Formation
-
Preparation: Dissolve 4-aminobutane-1-thiol in absolute ethanol to a final concentration of 10 mM .
-
Note: If using the HCl salt form, the amine is protonated. While thiols bind gold readily, adding a trace of triethylamine can ensure the amine remains available, though ethanol usually suffices.
-
-
Incubation: Immerse the clean gold electrode in the thiol solution.
-
Time: 12–24 hours at room temperature (Dark).
-
Why: Long incubation ensures a dense, well-ordered monolayer.
-
-
Washing: Remove electrode and rinse thoroughly with ethanol (to remove physically adsorbed thiols) followed by DI water.
Phase 3: Activation & Coupling
-
Activation: Immerse the SAM-modified electrode in 2.5% (v/v) Glutaraldehyde in 100 mM PBS (pH 7.4) for 1 hour .
-
Rinse: Wash with PBS to remove unbound glutaraldehyde.
-
Enzyme Coupling: Drop-cast or immerse the electrode in the Enzyme Solution (typically 1–5 mg/mL in PBS).
-
Time: 2–4 hours at 4°C (to preserve enzyme activity) or 1 hour at Room Temp.
-
Tip: Keep the surface wet; do not let the enzyme solution dry out, as this denatures the protein.
-
-
Washing: Rinse gently with PBS to remove loosely bound enzyme.
Phase 4: Stabilization (Optional but Recommended)
-
Reduction: Immerse the electrode in a fresh solution of 10 mM NaBH
(in PBS or water) for 15 minutes.-
Purpose: Reduces the C=N Schiff base (hydrolytically unstable) to a C-NH secondary amine (stable).
-
-
Final Wash: Rinse with PBS. Store at 4°C in buffer when not in use.
Characterization & Quality Control
Verify each step using Electrochemical Impedance Spectroscopy (EIS) or Cyclic Voltammetry (CV) with a redox probe [Fe(CN)
| Step | Expected CV Result | Expected EIS ( | Interpretation |
| Bare Gold | Reversible peaks, | Very Low (< 100 | Clean surface, fast electron transfer. |
| 4-ABT SAM | Peaks present but slightly blocked | Moderate Increase | SAM is porous/short enough to allow tunneling but blocks some diffusion. Positive charge (-NH |
| Glutaraldehyde | Further current decrease | Increase | Surface becomes more insulated; loss of positive charge. |
| Enzyme | Significant peak suppression | High Increase (k | Large protein layer blocks electron transfer to the surface. |
Troubleshooting Guide
Issue: Low Enzymatic Signal
-
Cause 1: Pinhole Defects. If the SAM is not dense, the enzyme may lay "flat" or denature on the gold.
-
Fix: Increase thiol incubation time (up to 48h) or use a "backfilling" step with a short diluent like 1-butanethiol or mercaptohexanol (1 mM for 30 mins) after enzyme attachment to plug gaps.
-
-
Cause 2: Glutaraldehyde Over-crosslinking. Too much GA can crosslink the enzyme active site.
-
Fix: Reduce GA concentration to 0.5% or 1%.
-
-
Cause 3: pH Mismatch.
-
Fix: Ensure the coupling pH is below the pKa of the lysine
-amine (usually pH 7–8 is optimal) but compatible with enzyme stability.
-
Issue: High Background / Non-Specific Binding
-
Cause: Unreacted aldehyde groups.
-
Fix: After enzyme coupling, block the surface with 50 mM Glycine or BSA (1 mg/mL) for 30 mins to quench remaining aldehydes.
-
References
-
Solanki, P. R., et al. (2007).[5] "Cholesterol biosensor based on amino-undecanethiol self-assembled monolayer using surface plasmon resonance technique."[5] Langmuir, 23(13), 7398-7403.[5] Link
- Context: Establishes the core protocol for amine-thiol SAMs and glutaraldehyde crosslinking.
-
Love, J. C., et al. (2005). "Self-assembled monolayers of thiolates on metals as a form of nanotechnology." Chemical Reviews, 105(4), 1103-1170. Link
- Context: The authoritative review on SAM formation mechanisms, stability, and chain-length effects.
-
Breausche, F. E., et al. (2024). "Immobilization of Thiol-Modified Horseradish Peroxidase on Gold Nanoparticles Enhances Enzyme Stability."[6][7] Langmuir, 40(27), 13957-13967.[6] Link
- Context: Discusses the stability benefits of covalent thiol-gold linkages for enzymes.
-
BenchChem. "4-Aminobutane-1-thiol Product Description & Properties." Link
-
Context: Chemical properties and structural data for the specific C4 linker.[8]
-
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. par.nsf.gov [par.nsf.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Immobilization Techniques for Aptamers on Gold Electrodes for the Electrochemical Detection of Proteins: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol biosensor based on amino-undecanethiol self-assembled monolayer using surface plasmon resonance technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immobilization of Thiol-Modified Horseradish Peroxidase on Gold Nanoparticles Enhances Enzyme Stability and Prevents Proteolytic Digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: 4-Aminobutane-1-thiol for Drug Delivery Vehicle Conjugation
Introduction: The Strategic Advantage of a Bifunctional Linker in Nanomedicine
In the rapidly advancing field of nanomedicine, the ability to precisely engineer the surface of drug delivery vehicles is paramount to achieving targeted therapies with enhanced efficacy and reduced side effects.[1][2] 4-aminobutane-1-thiol emerges as a critical tool in this endeavor, offering a heterobifunctional scaffold that enables the covalent linkage of therapeutic payloads, targeting moieties, and imaging agents to a wide array of nanocarriers. Its strategic importance lies in the orthogonal reactivity of its terminal amine and thiol groups, allowing for sequential or selective conjugation chemistries. This dual functionality provides researchers with the flexibility to design and synthesize complex, multi-functional drug delivery systems, from liposomes and polymeric nanoparticles to metallic nanoparticles and quantum dots.[3][4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights and validated protocols for the effective utilization of 4-aminobutane-1-thiol in the conjugation of drug delivery vehicles. The following sections will elucidate the underlying chemical principles, detail step-by-step experimental procedures, and offer guidance on the characterization and purification of the resulting conjugates.
Chemical Principles: Harnessing Orthogonal Reactivity
The utility of 4-aminobutane-1-thiol as a linker is rooted in the distinct chemical reactivities of its two functional groups: the primary amine (-NH2) and the thiol (-SH).
-
The Nucleophilic Thiol: The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form (S-). This high nucleophilicity allows for highly efficient and specific reactions with electrophilic partners. One of the most widely employed reactions in bioconjugation is the thiol-maleimide reaction .[5][6] This reaction proceeds rapidly at neutral pH (6.5-7.5) to form a stable thioether bond, making it ideal for conjugating sensitive biomolecules under physiological conditions.[6] However, it is important to be aware of potential side reactions, such as thiazine rearrangement, which can affect the stability and purity of the conjugate.[5]
-
The Versatile Amine: The primary amine group offers a different, yet equally valuable, mode of conjugation. It readily reacts with activated carboxylic acids to form stable amide bonds. The most common method for achieving this is through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][8] This EDC/NHS chemistry first activates the carboxyl group to form a more reactive NHS ester, which then efficiently reacts with the primary amine of 4-aminobutane-1-thiol.[8] This two-step process is favored as it minimizes the potential for unwanted crosslinking reactions.[8]
The strategic selection of which functional group to react first allows for a controlled, stepwise assembly of the final drug delivery construct. For instance, the amine can be used to anchor the linker to a carboxylated nanoparticle surface, leaving the thiol available for subsequent conjugation of a maleimide-functionalized drug or targeting ligand.
Figure 1: General workflow for conjugating a payload to a drug delivery vehicle using 4-aminobutane-1-thiol as a linker.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the conjugation of 4-aminobutane-1-thiol to a model carboxylated nanoparticle system and the subsequent attachment of a maleimide-functionalized molecule.
Protocol 1: Activation of Carboxylated Nanoparticles with EDC/NHS
This protocol describes the activation of carboxyl groups on the surface of nanoparticles to make them reactive towards the primary amine of 4-aminobutane-1-thiol.
Materials:
-
Carboxylated Nanoparticles (e.g., PLGA, silica, or magnetic nanoparticles)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Solution: 1 M Glycine or 2-Mercaptoethanol
-
Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 10 mg/mL.
-
Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in Activation Buffer.
-
Add EDC and Sulfo-NHS solutions to the nanoparticle suspension to achieve a final concentration of 2 mM EDC and 5 mM Sulfo-NHS.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
Centrifuge the nanoparticles (e.g., 10,000 x g for 15 minutes) to remove the supernatant containing excess EDC and Sulfo-NHS.
-
Resuspend the activated nanoparticle pellet in Wash Buffer.
-
Repeat the centrifugation and resuspension steps twice more to ensure complete removal of unreacted reagents.
-
The activated nanoparticles are now ready for conjugation with 4-aminobutane-1-thiol.
Causality Behind Experimental Choices:
-
pH 6.0 Activation Buffer: The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (4.5-7.2), while the subsequent reaction with primary amines is favored at a more neutral to slightly basic pH (7-8).[9] Using MES buffer at pH 6.0 for the activation step optimizes the formation of the reactive NHS ester intermediate.
-
Sulfo-NHS: The use of water-soluble Sulfo-NHS is preferred over NHS for reactions in aqueous buffers, as it improves the efficiency of the reaction and the stability of the active intermediate.[8]
-
Washing Steps: Thorough washing is crucial to remove unreacted EDC and Sulfo-NHS, which could otherwise lead to undesirable side reactions and interfere with the subsequent conjugation step.
Protocol 2: Conjugation of 4-Aminobutane-1-thiol to Activated Nanoparticles
This protocol details the reaction of the primary amine of 4-aminobutane-1-thiol with the EDC/NHS-activated carboxyl groups on the nanoparticle surface.
Materials:
-
EDC/NHS-activated Nanoparticles (from Protocol 1)
-
4-Aminobutane-1-thiol hydrochloride
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
Resuspend the activated nanoparticles in Coupling Buffer to a concentration of 10 mg/mL.
-
Prepare a 10 mM solution of 4-aminobutane-1-thiol hydrochloride in Coupling Buffer.
-
Add the 4-aminobutane-1-thiol solution to the activated nanoparticle suspension to achieve a final concentration of 1 mM.
-
(Optional) If disulfide bond formation between thiol linkers is a concern, add TCEP to a final concentration of 0.1-0.5 mM to maintain the thiols in a reduced state.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Centrifuge the nanoparticles to remove the supernatant containing unreacted 4-aminobutane-1-thiol.
-
Resuspend the thiolated nanoparticle pellet in Wash Buffer.
-
Repeat the centrifugation and resuspension steps three times to ensure complete removal of unreacted linker.
-
The resulting thiolated nanoparticles are now ready for characterization or further conjugation.
Causality Behind Experimental Choices:
-
pH 7.2-7.5 Coupling Buffer: This pH range is optimal for the reaction between the NHS-activated carboxyl groups and the primary amine of the linker, ensuring efficient amide bond formation.[9]
-
Molar Excess of Linker: Using a molar excess of 4-aminobutane-1-thiol helps to drive the conjugation reaction to completion and maximize the density of thiol groups on the nanoparticle surface.
-
TCEP: TCEP is a potent, non-thiol reducing agent that is effective at preventing the oxidation of thiols to disulfides, which can be a concern during prolonged incubations.
Protocol 3: Conjugation of a Maleimide-Functionalized Molecule to Thiolated Nanoparticles
This protocol describes the "click" reaction between the surface-bound thiol groups and a maleimide-activated payload.
Materials:
-
Thiolated Nanoparticles (from Protocol 2)
-
Maleimide-functionalized molecule (e.g., drug, peptide, or fluorescent dye)
-
Conjugation Buffer: PBS, pH 6.5-7.5, containing 1-5 mM EDTA
-
Quenching Solution: 100 mM L-cysteine or 2-mercaptoethanol
Procedure:
-
Resuspend the thiolated nanoparticles in Conjugation Buffer to a concentration of 10 mg/mL.
-
Prepare a solution of the maleimide-functionalized molecule in Conjugation Buffer at a concentration that provides a 2-10 fold molar excess relative to the estimated number of surface thiol groups.
-
Add the maleimide solution to the thiolated nanoparticle suspension.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing, protected from light if using a fluorescently labeled molecule.
-
To quench any unreacted maleimide groups, add the Quenching Solution to a final concentration of 10-20 mM and incubate for an additional 30 minutes.
-
Purify the final conjugate to remove unreacted payload and quenching reagent (see Purification section).
Causality Behind Experimental Choices:
-
pH 6.5-7.5 Conjugation Buffer: The thiol-maleimide reaction is highly efficient and specific within this pH range.[6]
-
EDTA: The inclusion of EDTA chelates any trace metal ions that could catalyze the oxidation of thiols.
-
Molar Excess of Maleimide: A molar excess of the maleimide-functionalized molecule ensures that all available surface thiol groups are reacted.
-
Quenching: Quenching the reaction is essential to cap any unreacted maleimide groups, preventing potential non-specific reactions with other biomolecules in subsequent applications.
Figure 2: Step-by-step workflow of the conjugation protocols.
Characterization of Conjugates
Thorough characterization is essential to confirm the successful conjugation and to quantify the degree of functionalization.
| Parameter | Method | Principle | Expected Outcome |
| Surface Thiol Density | Ellman's Assay[10][11] | Spectrophotometric quantification of free thiols using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). | Increased absorbance at 412 nm, which can be correlated to the concentration of thiol groups using a standard curve. |
| Conjugation Efficiency | Fluorescence Spectroscopy or HPLC | If the conjugated molecule is fluorescent, its emission can be measured. Alternatively, HPLC can be used to quantify the amount of unreacted molecule in the supernatant.[12] | A decrease in the fluorescence of the supernatant or a smaller peak corresponding to the unreacted molecule in the HPLC chromatogram. |
| Size and Surface Charge | Dynamic Light Scattering (DLS) and Zeta Potential Measurement[13][14] | DLS measures the hydrodynamic diameter of the nanoparticles in suspension, while zeta potential measures their surface charge. | An increase in hydrodynamic diameter and a change in zeta potential upon conjugation, indicating the successful attachment of the linker and payload. |
| Confirmation of Covalent Linkage | Fourier-Transform Infrared (FTIR) Spectroscopy or X-ray Photoelectron Spectroscopy (XPS) | FTIR can detect the formation of new chemical bonds (e.g., amide bonds). XPS can provide information on the elemental composition of the nanoparticle surface. | Appearance of characteristic peaks for amide bonds (around 1650 cm⁻¹) in the FTIR spectrum. Detection of sulfur and nitrogen signals in the XPS spectrum. |
Purification of the Final Conjugate
Purification is a critical final step to remove unreacted molecules, byproducts, and excess reagents, which is essential for in vitro and in vivo applications.
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size.[15][16] The larger nanoparticle conjugates will elute first, while smaller, unreacted molecules will be retained in the column and elute later.[16][17] This is a gentle and effective method for purifying nanoparticle conjugates.[15][18]
-
Dialysis: This method involves placing the conjugate solution in a dialysis bag with a specific molecular weight cutoff (MWCO) and dialyzing against a large volume of buffer. Smaller, unreacted molecules will diffuse out of the bag, while the larger nanoparticle conjugates are retained.
-
Centrifugation/Washing: For larger or denser nanoparticles, repeated cycles of centrifugation and resuspension in fresh buffer can be an effective way to remove smaller, unreacted molecules.
The choice of purification method will depend on the size and stability of the nanoparticles and the nature of the conjugated molecules.
Conclusion
4-aminobutane-1-thiol is a versatile and powerful tool for the surface functionalization of drug delivery vehicles. Its heterobifunctional nature allows for controlled and efficient conjugation of a wide range of molecules, enabling the development of sophisticated, targeted nanomedicines. The protocols and characterization methods detailed in this application note provide a robust framework for researchers to successfully implement this valuable linker in their drug delivery research and development endeavors. By understanding the underlying chemical principles and carefully controlling the reaction conditions, scientists can unlock the full potential of 4-aminobutane-1-thiol to create the next generation of advanced therapeutic and diagnostic agents.
References
-
Amine Coupling Through EDC/NHS: A Practical Approach. Scite.ai. Available at: [Link].
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available at: [Link].
-
Understanding the Surface Chemistry of Thiolate-Protected Metallic Nanoparticles. American Chemical Society. Published December 3, 2013. Available at: [Link].
-
Synthesis and Characterization of Thiolated Nanoparticles Based on Poly (Acrylic Acid) and Algal Cell Wall Biopolymers for the Delivery of the Receptor Binding Domain from SARS-CoV-2. National Institutes of Health. Published July 2, 2024. Available at: [Link].
-
Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry. ACS Nano. Published January 21, 2013. Available at: [Link].
-
EDC/NHS conjugation: Is it possible to activate amine first? ResearchGate. Published September 4, 2022. Available at: [Link].
-
From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. PubMed Central. Available at: [Link].
-
Transforming Medicine: Cutting-Edge Applications of Nanoscale Materials in Drug Delivery. Available at: [Link].
-
Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery. National Institutes of Health. Available at: [Link].
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Available at: [Link].
-
(PDF) From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. ResearchGate. Available at: [Link].
-
Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body. Available at: [Link].
-
Characterization of chitosan thiolation and application to thiol quantification onto nanoparticle surface. PubMed. Published August 1, 2007. Available at: [Link].
-
Antibody Conjugation Methods for Active Targeting of Liposomes. Available at: [Link].
-
Bioconjugate Analysis & Purification. CellMosaic. Available at: [Link].
-
Understanding the Growth Mechanism of Thiol-Conjugated Au25 Cluster. ACS Omega. Available at: [Link].
-
Conjugation of Ligands to the Surface of Preformed Liposomes by Click Chemistry. ResearchGate. Published August 6, 2025. Available at: [Link].
-
Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. PubMed. Published July 28, 2018. Available at: [Link].
-
Nanomedicine: Application Areas and Development Prospects. PubMed Central. Published May 19, 2011. Available at: [Link].
-
Synthesis of thiolated and acrylated nanoparticles using thiol-ene click chemistry: towards novel mucoadhesive materials for drug delivery. RSC Advances. Published May 22, 2013. Available at: [Link].
-
Amine coupling through EDC/NHS: a practical approach. PubMed. Available at: [Link].
-
Size-Exclusion Chromatography for Analyzing Complex and Novel Biotherapeutic Products. Available at: [Link].
-
Bioconjugation for Drug Delivery. Creative Biolabs. Available at: [Link].
-
Therapeutic Innovations in Nanomedicine: Exploring the Potential of Magnetotactic Bacteria and Bacterial Magnetosomes. Dove Medical Press. Published January 11, 2025. Available at: [Link].
-
Study on the Characterization and Controlled Drug Release Carrier of Thiolated Chitosan-Based Nanoparticles. Scientific.Net. Available at: [Link].
-
Characterization of chitosan thiolation and application to thiol quantification onto nanoparticle surface. ResearchGate. Published August 10, 2025. Available at: [Link].
-
Size Exclusion Chromatography Strategies for the Characterization of Protein Biopharmaceuticals. YouTube. Published January 18, 2016. Available at: [Link].
-
Nanomedicine: The Effective Role of Nanomaterials in Healthcare from Diagnosis to Therapy. MDPI. Available at: [Link].
-
Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies. Molecular Pharmaceutics. Available at: [Link].
-
Ligation Strategies for Targeting Liposomal Nanocarriers. PubMed Central. Available at: [Link].
-
Highly Thiolated Poly (Beta-Amino Ester) Nanoparticles for Acute Redox Applications. National Institutes of Health. Published October 8, 2018. Available at: [Link].
-
Purification of Labeled Antibodies Using Size-Exclusion Chromatography. ResearchGate. Available at: [Link].
-
a) Conjugation of peptides to DOPC/DOPE/MPB‐PE/chol liposomes via... ResearchGate. Available at: [Link].
-
Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligands. National Institutes of Health. Available at: [Link].
-
Advancing oligonucleotide therapeutics: conjugation strategies for extrahepatic delivery. Available at: [Link].
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Leveraging 4-aminobutane-1-thiol for the Advanced Preparation of Magnetic Nanoparticles in Biomedical Applications
Abstract
The convergence of nanotechnology and medicine has paved the way for groundbreaking advancements in diagnostics and therapeutics. Magnetic nanoparticles (MNPs), particularly iron oxide nanoparticles (Fe₃O₄), have garnered significant attention due to their unique superparamagnetic properties, biocompatibility, and ease of manipulation with external magnetic fields.[1][2] However, the true potential of these nanoparticles is unlocked through precise surface functionalization, which dictates their stability, biocompatibility, and ability to conjugate with bioactive molecules.[1] This application note provides a comprehensive guide to the synthesis and functionalization of magnetic nanoparticles using 4-aminobutane-1-thiol, a versatile bifunctional ligand. The presence of both a thiol (-SH) and an amine (-NH₂) group allows for robust anchoring to the nanoparticle surface and subsequent covalent attachment of a wide array of biomolecules, making these functionalized MNPs ideal platforms for targeted drug delivery, magnetic resonance imaging (MRI), and hyperthermia therapy.[3][4][5]
Introduction: The Critical Role of Surface Functionalization
Bare magnetic nanoparticles are prone to aggregation in physiological environments and lack the specific functionalities required for targeted biomedical applications.[6] Surface modification addresses these limitations by introducing a stabilizing layer that also presents reactive groups for further bioconjugation.[6] 4-aminobutane-1-thiol is an exemplary surface modifying agent due to its dual functional nature. The thiol group exhibits a strong affinity for the iron oxide surface, forming a stable coordinative bond. The terminal amine group provides a versatile handle for a variety of conjugation chemistries, enabling the attachment of drugs, targeting ligands (e.g., antibodies, peptides), and imaging agents.[7] This strategic functionalization enhances the blood circulation half-life and facilitates efficient uptake by target cells or tissues.[7]
Synthesis and Functionalization Workflow
The preparation of 4-aminobutane-1-thiol functionalized magnetic nanoparticles can be broadly divided into two key stages: the synthesis of the iron oxide core and the subsequent surface modification.
Sources
Troubleshooting & Optimization
Technical Support Center: 4-Aminobutane-1-thiol Stability Guide
Introduction: The Stability Paradox
Welcome to the technical support center. You are likely working with 4-aminobutane-1-thiol (or its hydrochloride salt) because you need a flexible linker with dual functionality: a primary amine for conjugation and a thiol for surface anchoring (e.g., Au-S bonds) or crosslinking.[1]
The Challenge: This molecule is inherently unstable due to its "dual-threat" nature.[1]
-
Oxidation Susceptibility: Like all alkyl thiols, it readily oxidizes to form disulfides (
) upon exposure to air.[1] -
Hygroscopicity: The amine moiety (especially in salt form) attracts moisture, which accelerates the oxidation process.[1]
-
Trace Metal Sensitivity: Minute amounts of metal ions (Cu²⁺, Fe³⁺) in buffers act as catalysts, increasing oxidation rates by orders of magnitude.[1]
This guide provides a self-validating system to ensure your reagent remains active.
Module 1: The "Golden Standard" Storage Protocol
Do not rely on the shipping conditions (often ambient) as a guide for long-term storage.[1] Follow this strict protocol immediately upon receipt.
Solid State Storage (Lyophilized Powder)
-
Temperature: Store at -20°C (Standard Freezer).
-
Atmosphere: Argon or Nitrogen blanket is mandatory.[1]
-
Container: Glass vials with Teflon-lined caps are preferred over plastic to prevent oxygen permeation.[1]
-
Desiccation: Store the vial inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or Drierite).
Solution State (Reconstituted)
-
Rule of Thumb: Avoid storage if possible. Prepare fresh immediately before use.
-
If Storage is Unavoidable:
Workflow Visualization
Figure 1: Critical workflow for processing 4-aminobutane-1-thiol upon receipt to maximize shelf-life.
Module 2: Troubleshooting & Diagnostics
Issue 1: "My solution turned cloudy or yellow."
Diagnosis: Oxidative Dimerization.
The thiol (
The Fix (Chemical Recovery): You can reverse this process using TCEP (Tris(2-carboxyethyl)phosphine) .[1] Unlike DTT, TCEP is odorless, stable, and effective at acidic pH.
| Parameter | TCEP Reduction Protocol |
| Reagent | TCEP-HCl (0.5 M Stock) |
| Molar Ratio | 1.5 : 1 (TCEP : Disulfide) |
| Buffer pH | pH 4.5 – 7.5 (Optimal) |
| Time/Temp | 20 minutes at Room Temp |
| Purification | Not usually required for downstream conjugation (TCEP does not react with maleimides).[1] |
Issue 2: "How do I know if my thiol is still active?"
Diagnosis: Quantification Required. Do not assume the label weight equals the active mass. Hygroscopic water weight and disulfide formation reduce the effective concentration.[1]
The Validation: Ellman’s Assay (DTNB) This assay uses 5,5'-dithiobis-(2-nitrobenzoic acid) to react with free thiols, releasing a yellow chromophore (TNB) measurable at 412 nm.[1]
Step-by-Step Protocol:
-
Buffer Prep: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0 (Reaction Buffer).
-
Reagent Prep: Dissolve 4 mg Ellman’s Reagent in 1 mL Reaction Buffer.
-
Blank: 50 µL Ellman’s Reagent + 2.5 mL Buffer.
-
Sample: 50 µL Ellman’s Reagent + 2.5 mL Buffer + 250 µL Sample .
-
Incubate: 15 minutes at room temperature.
-
Measure: Absorbance at 412 nm.
-
Calculate:
Where and .[1]
Module 3: The Mechanism of Failure (Why protocols matter)
Understanding the chemistry allows you to predict failure points.[1] The primary enemy is the Thiolate Anion (
-
Mechanism: At pH > 7, the thiol group deprotonates to form
.[1] This anion is a potent nucleophile that attacks other thiol molecules (or oxygen species), driving disulfide bond formation.[1] -
The Metal Factor: Trace metals (Copper, Iron) act as a bridge, accepting electrons from the thiolate and transferring them to oxygen, creating a catalytic cycle of destruction.
Figure 2: The Thiol-Disulfide redox cycle. Storage strategies must prevent the transition from Green (Active) to Red (Inactive).
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use DTT instead of TCEP for recovery? A: Yes, but with caveats. DTT oxidizes rapidly in air and must be removed before maleimide conjugation (as DTT contains thiols that will compete with your target).[1] TCEP does not contain thiols and is compatible with maleimide chemistry, making it superior for "one-pot" workflows.
Q: Why is EDTA included in the buffers?
A: EDTA acts as a chelator. It "cages" trace metal ions (like
Q: My sample arrived on ice packs, not dry ice. Is it ruined? A: Likely not. The solid hydrochloride salt is moderately stable for short periods (days) at 4°C. However, you should immediately perform an Ellman’s Assay (Module 2) to determine the percentage of free thiol before using it in critical experiments.
Q: Can I store the stock solution in DMSO? A: Yes, but ensure it is anhydrous, high-grade DMSO . DMSO can actually act as a mild oxidant under certain conditions.[1] Water is the enemy here; if your DMSO is "wet" (hygroscopic), the thiol will degrade. Store DMSO stocks at -20°C under Argon.
References
-
Ellman, G. L. (1959).[1][2] Tissue sulfhydryl groups.[1] Archives of Biochemistry and Biophysics, 82(1), 70–77.
-
Thermo Fisher Scientific. (n.d.).[1] TCEP Hydrochloride Product Information and Protocol. Retrieved from ThermoFisher.com.
-
Cleland, W. W. (1964).[1] Dithiothreitol, a new protective reagent for SH groups.[1] Biochemistry, 3(4), 480–482.[1]
-
Hansen, R. E., & Winther, J. R. (2009).[1] An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147–158.[1]
-
Sigma-Aldrich. (n.d.).[1] 4-Aminobutane-1-thiol hydrochloride Safety Data Sheet (SDS). Retrieved from SigmaAldrich.com.[1]
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Technical Support Center: 4-Aminobutane-1-Thiol Synthesis & Handling
The following technical guide addresses the specific challenges associated with 4-aminobutane-1-thiol (Thiobutylamine), a bifunctional linker widely used in antibody-drug conjugates (ADCs), surface passivation, and cross-linking.
Executive Summary: The Dual-Reactivity Challenge
4-aminobutane-1-thiol (
-
Oxidative Instability: The thiol group spontaneously oxidizes to form disulfides (
), leading to polymerization and precipitation. -
Chemoselectivity Competition: Without strict pH control, the amine and thiol groups compete for electrophiles, leading to heterogeneous product mixtures (N-alkylation vs. S-alkylation).
Critical Side Reaction: Oxidative Disulfide Formation
Symptom: Your clear reaction mixture turns cloudy, or the product precipitates as an insoluble white solid. Mass spec shows a peak at
Mechanism
In the presence of trace oxygen, 4-aminobutane-1-thiol undergoes oxidative coupling. This is not just a dimerization; because the molecule is bifunctional, it can form extended linear polymers or cyclic oligomers, rendering the material insoluble.
Figure 1: Oxidative pathway leading to irreversible aggregation. Note that while simple thiols form dimers, aminothiols can aggregate through ionic networks between the amine and the oxidized sulfur species.
Troubleshooting Protocol: Reversing Oxidation
If you suspect disulfide formation, do not discard the sample. The reaction is reversible.
Step-by-Step Recovery:
-
Assessment: Check solubility. Disulfides are often less soluble in water than the parent thiol salts.
-
Reduction: Add a reducing agent.[2]
-
For aqueous solutions: Add TCEP-HCl (Tris(2-carboxyethyl)phosphine) at 1.1 molar equivalents relative to the thiol. TCEP is stable over a wide pH range and does not interfere with amine chemistry.
-
Alternative:DTT (Dithiothreitol) can be used but requires removal (via desalting columns) before subsequent conjugation steps involving maleimides or haloacetyls.
-
-
Prevention: Always sparge buffers with Argon or Nitrogen for 15 minutes prior to dissolution. Add 1 mM EDTA to chelate trace metals (Cu²⁺, Fe³⁺) which catalyze the oxidation.
Chemoselectivity Guide: Amine vs. Thiol
Symptom: The linker attached to the "wrong" end of the target molecule, or you observe double-labeling.
The pH Switch
The reactivity of the amine (
Table 1: Reactivity Profiles by pH
| pH Condition | Amine State | Thiol State | Dominant Nucleophile | Recommended Reaction |
| Acidic (pH 5.0 - 6.5) | Protonated ( | Protonated ( | Thiol (weakly) | Reaction with Maleimides (S-selective) |
| Neutral (pH 7.0 - 7.5) | Protonated ( | Ionized ( | Thiol | S-Alkylation, Thiol-Michael Addition |
| Basic (pH 8.0 - 9.5) | Free Base ( | Ionized ( | Amine & Thiol | Competition (N-acylation & S-alkylation) |
Decision Logic for Conjugation
Use this flow to determine the correct conditions for your synthesis.
Figure 2: Chemoselectivity decision tree. Note that thiols can react with NHS esters to form unstable thioesters, which eventually hydrolyze, wasting reagent.
FAQ: "Why did my NHS ester reaction fail?"
Issue: You attempted to conjugate the amine end to an NHS-ester, but the yield is low. Root Cause: The thiol group is a "soft" nucleophile that can attack the NHS ester faster than the amine, forming a thioester . Unlike the stable amide bond formed by the amine, the thioester is labile and can hydrolyze back to the free thiol, effectively consuming your NHS reagent without forming a permanent bond. Solution:
-
Protect the Thiol: Use S-acetyl or trityl-protected 4-aminobutane-1-thiol if performing amine chemistry first. Deprotect after the amide bond is formed.
-
Stoichiometry: If using the free thiol, ensure the amine is deprotonated (pH > 8.0) to make it competitive, but be aware of the side reactions.
Other Side Reactions & Stability
A. Thiol-Disulfide Exchange (The "Scrambling" Effect)
If your target molecule contains native disulfide bonds (e.g., antibodies, insulin), 4-aminobutane-1-thiol can attack these bridges, breaking the target's structure.
-
Reaction:
-
Prevention: Do not use large excesses of free thiol linker with disulfide-containing proteins. Keep the stoichiometry close to 1:1 or use a pre-formed maleimide-linker complex.
B. Intramolecular Cyclization?
Unlike homocysteine, which readily forms a 5-membered thiolactone ring, 4-aminobutane-1-thiol (4 carbons) is kinetically less prone to spontaneous self-cyclization (which would form a 6-membered ring) under standard storage conditions. However, if the thiol is activated (e.g., as a thioester), the amine can attack the carbonyl to form a thiolactam (2-piperidone analog), though this is rare in aqueous buffers.
Storage & Handling Best Practices
| Parameter | Recommendation | Reason |
| Atmosphere | Argon or Nitrogen | Essential. Oxygen rapidly converts free thiol to disulfide. |
| Temperature | -20°C (Desiccated) | Slows oxidation kinetics. Hygroscopic nature requires dry storage. |
| Solvent | Degassed Water/Buffer | Dissolved oxygen in solvents is the #1 cause of "bad batches." |
| Container | Glass/Plastic (Tightly Sealed) | Avoid metal spatulas or containers (catalyzes oxidation). |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on amine/thiol chemoselectivity and pH control).
-
Singh, R., & Kats, L. (1995). Catalysis of oxidative protein folding by small-molecule thiols. Biochemistry, 34(46), 15179-15184. (Mechanisms of thiol-disulfide exchange).
-
PubChem. (n.d.).[3][4] 4-aminobutane-1-thiol Compound Summary. National Library of Medicine. (Physical properties and toxicity data).
-
Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking. (Technical handbook on NHS/Maleimide reactivity ratios).
Sources
Technical Guide: Troubleshooting Surface Coverage in 4-Aminobutane-1-thiol SAMs
Executive Summary & Core Challenge
You are likely reading this because your 4-aminobutane-1-thiol (4-ABT) monolayers are failing. They are likely exhibiting low packing density, high capacitance in electrochemical measurements, or poor reproducibility in subsequent coupling reactions.
The Core Problem: 4-ABT presents a "perfect storm" of self-assembly challenges.
-
Short Chain Length (
): It lacks the methylene ( ) units necessary to generate strong intermolecular Van der Waals forces ( kcal/mol per ). Unlike Octanethiol ( ) or Undecanethiol ( ), 4-ABT cannot thermodynamically drive the formation of a crystalline "standing up" phase on its own. -
The "Backbiting" Effect: The terminal amine group (
) possesses a lone pair of electrons that has a high affinity for gold. With a short flexible chain, the tail often loops back and binds to the surface, creating a disordered, "lying-down" phase that blocks other thiols from adsorbing.
This guide provides the protocols to overcome these thermodynamic and kinetic barriers.
Diagnostic Workflow
Before altering your deposition protocol, confirm the failure mode using this logic flow.
Figure 1: Diagnostic logic for identifying SAM failure modes based on electrochemical stability.
The "Backbiting" Mechanism & Solution
The primary cause of poor coverage in amino-thiol SAMs is the competition between the sulfur headgroup and the nitrogen tailgroup.
The Mechanism
In neutral solvents (Ethanol, pH ~7), the amine is largely deprotonated (neutral). The nitrogen lone pair can coordinate with the gold surface. Because the butyl chain is short and flexible, the molecule adopts a "looped" conformation. One looped molecule occupies the space of 3-4 upright molecules, drastically reducing surface coverage (functional density).
The Solution: Acid-Assisted Deposition
By lowering the pH of the deposition solution below the surface
Figure 2: Mechanistic comparison of neutral vs. acidic deposition conditions.
Validated Protocols
Protocol A: Acid-Assisted Deposition (The Gold Standard)
Use this protocol for maximizing functional density.
Reagents:
-
4-aminobutane-1-thiol hydrochloride (Store in desiccator).
-
Anhydrous Ethanol (HPLC Grade).
-
Glacial Acetic Acid (or 1M HCl).
-
Argon or Nitrogen gas.
Step-by-Step:
-
Substrate Prep: Clean Gold (Au) surface using UV/Ozone (20 min) followed by an ethanol rinse. Note: Avoid Piranha solution if possible due to surface roughening, which exacerbates disorder in short chains.
-
Solution Prep: Prepare a 1 mM solution of 4-ABT in Ethanol.
-
Acidification: Add 3% (v/v) Glacial Acetic Acid to the thiol solution.
-
Why? This ensures the bulk pH is ~3.0. The surface
of amino-thiols is often significantly lower than bulk (shifts from ~10 to ~4-6 due to surface effects) [1]. You must drive the pH below 4 to guarantee protonation.
-
-
Incubation: Immerse the gold substrate for 24 hours in the dark, under inert atmosphere (seal the container).
-
Why? Short chains have fast kinetics (seconds) but slow organization (hours). The acid prevents the "lying down" phase, but thermodynamic ordering still takes time.
-
-
Rinse: Rinse copiously with Ethanol + 3% Acetic Acid , then pure Ethanol.
-
Critical: The first rinse must be acidic to prevent deprotonation/collapse of the layer before unbound thiols are washed away.
-
-
Base Wash (Optional): If the amine must be reactive immediately (neutral), rinse briefly (30s) in 0.1M KOH/Ethanol, then water.
Protocol B: The High-Concentration Pulse (For Rough Surfaces)
Use this if Acid-Assisted fails or if your surface is polycrystalline/rough.
-
Prepare a 10 mM (10x standard) solution of 4-ABT in Ethanol.
-
Incubate for 1 hour .
-
Dilute the solution in situ to 1 mM and let sit for 24 hours.
Characterization & Troubleshooting Data
Quantitative Benchmarks
When characterizing your SAM, use these values to determine pass/fail.
| Parameter | Technique | Acceptable Range (4-ABT) | Failure Indicator |
| Reductive Desorption Peak | Cyclic Voltammetry (0.5M KOH) | -0.75 V to -0.85 V | > -0.70 V (Too unstable) |
| Double Layer Capacitance | EIS / CV | 4 - 6 µF/cm² | > 10 µF/cm² (Porous/Leaky) |
| S/Au Ratio | XPS | ~0.03 - 0.04 (Instrument dependent) | < 0.02 (Low coverage) |
| N 1s Binding Energy | XPS | 399.5 eV (Free Amine) | 400.2 eV (H-bonded/Entrapped) |
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Broad Desorption Peak | Domains of different ordering (Liquid + Solid). | Increase incubation time (24h+). Switch to Protocol A (Acid). |
| High Capacitance | Pinholes or "Lying Down" phase. | Degas solvents. Oxygen promotes disulfide formation which disrupts packing. |
| No Amine Reactivity | Protonated amine ( | Perform a "Base Wash" (Protocol A, Step 6) to deprotonate before coupling. |
| Blue/Hazy Film | Multilayer formation (Oxidation). | Reduce concentration to 0.5 mM. Ensure fresh thiol source. |
Frequently Asked Questions (FAQ)
Q: Can I use Toluene or Hexane instead of Ethanol? A: Generally, no. 4-aminobutane-1-thiol is a polar salt (usually sold as HCl salt). It will not dissolve well in non-polar solvents. Furthermore, ethanol is protic, which helps solvate the ammonium ions. If you use the free base, you might use toluene, but you risk the "backbiting" issue returning immediately.
Q: Why is my surface
Q: How do I store the prepared SAMs? A: Do not store them. Short-chain SAMs are thermodynamically unstable and will oxidize or desorb within days in air. Prepare them fresh (Ex-situ) or keep them in the thiol solution until minutes before use.
References
-
K. Shimazu et al. "Surface pKa of Amine-Terminated Self-assembled Monolayers Evaluated by Direct Observation of Counter Anion by FT-Surface Enhanced Raman Spectroscopy." Chemistry Letters, Vol. 31, No. 2, 2002 .
- Gershevitz, O. & Sukenik, C.N. "In-situ FTIR-ATR analysis of the surface pKa of self-assembled monolayers." Journal of the American Chemical Society, 126, 2004.
-
Love, J.C. et al. "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 105, 2005 .
-
Zhong, C.J. & Porter, M.D. "Voltammetric Reductive Desorption Characteristics of Alkanethiolate Monolayers." Journal of Electroanalytical Chemistry, 421, 1997 .
Sources
Validation & Comparative
Comparative Technical Guide: Cysteamine vs. 4-Aminobutane-1-thiol for AuNP Functionalization
This guide provides a technical comparison between Cysteamine (2-aminoethanethiol) and 4-Aminobutane-1-thiol (4-ABT) for the surface functionalization of gold nanoparticles (AuNPs). It is designed for application scientists requiring stable, amine-terminated colloidal systems for bioconjugation or cationic interface engineering.
Executive Summary
For researchers selecting a terminal amine linker for gold nanoparticles:
-
Cysteamine (C2) is the industry standard for low-cost, rapid functionalization. However, it suffers from poor oxidative stability and low packing density, leading to "patchy" monolayers that are prone to aggregation in high-salt buffers.
-
4-Aminobutane-1-thiol (C4) offers a superior physicochemical profile. The additional methylene groups (
) facilitate stronger intermolecular Van der Waals forces, resulting in a more ordered Self-Assembled Monolayer (SAM). This enhances colloidal stability and pushes the reactive amine group further from the gold surface, reducing steric hindrance during subsequent bioconjugation.
Recommendation: Use Cysteamine for rapid, proof-of-concept zeta potential shifts. Use 4-ABT for robust bioconjugation, long-term storage, or applications requiring stability in physiological media.
Physicochemical Mechanism: The Chain Length Effect[1]
The performance difference between these two ligands is governed by the thermodynamics of SAM formation on gold.
Van der Waals Stabilization
The stability of a thiol-on-gold monolayer is a function of the sulfur-gold bond (
-
Cysteamine (2 carbons): The chain is too short to establish significant VdW interactions. The molecules adopt a disordered, "liquid-like" state on the surface. This allows water and ions to penetrate the shell, destabilizing the Au-S bond and leading to ligand desorption.
-
4-ABT (4 carbons): While still a short chain, the C4 backbone allows for incipient chain ordering. This "semi-crystalline" packing creates a hydrophobic barrier near the gold surface, shielding the Au-S bond from oxidation and competitive displacement.
Steric Accessibility (The "Spacer" Effect)
Direct conjugation of large biomolecules (e.g., antibodies) to short linkers like cysteamine often fails because the protein denatures against the metal surface or is sterically hindered. 4-ABT provides a critical ~0.5 nm spacer, retaining the amine's nucleophilicity while reducing non-specific metal-protein interactions.
Visualization: Surface Architecture
The following diagram illustrates the structural difference between the disordered Cysteamine shell and the ordered 4-ABT shell.
Caption: Comparison of surface topology. Cysteamine (Left) allows solvent penetration. 4-ABT (Right) forms a cohesive hydrophobic barrier.
Performance Comparison Data
The following data summarizes typical experimental outcomes when converting 20nm Citrate-AuNPs to Amine-AuNPs.
| Feature | Cysteamine (C2) | 4-Aminobutane-1-thiol (C4) | Impact on Application |
| Zeta Potential (pH 7) | +25 mV to +35 mV | +30 mV to +40 mV | Higher charge = better colloidal stability. |
| Salt Stability (NaCl) | Aggregates > 50 mM | Stable up to ~150 mM | 4-ABT is required for PBS/physiological buffers. |
| Oxidative Stability | Low (Forms Cystamine) | Moderate | Cysteamine-coated NPs degrade faster in storage. |
| Ligand Exchange Efficiency | ~90% (Fast kinetics) | ~80% (Slower kinetics) | C4 requires longer incubation due to steric packing. |
| EDC/NHS Coupling Yield | Low (< 20%) | Moderate (~45%) | C4 provides better access for carboxyl-ligands. |
| Cytotoxicity | Moderate (ROS generation) | Low-Moderate | Cysteamine can induce oxidative stress in cells [1]. |
Experimental Protocol: Ligand Exchange
This protocol describes the conversion of Citrate-stabilized AuNPs to Amine-functionalized AuNPs. This method is self-validating via Zeta Potential analysis.
Materials
-
Colloid: 20nm Citrate-AuNPs (OD 1.0).
-
Ligands: Cysteamine HCl (MW 113.6) OR 4-Aminobutane-1-thiol HCl (MW 141.6).
-
Buffer: 10mM HEPES (pH 7.4). Avoid Phosphate buffers during exchange (phosphate competes with citrate).
Workflow Diagram
Caption: Step-by-step ligand exchange workflow. Note the extended incubation time required for 4-ABT to maximize packing density.
Detailed Steps
-
Stock Preparation: Prepare a fresh 10 mM stock solution of the thiol in deionized water.
-
Critical: Cysteamine oxidizes rapidly in air. Use immediately or prepare under
. 4-ABT is more stable but fresh preparation is recommended.
-
-
Ratio Calculation: Add the thiol stock to the AuNP solution. A molar excess of at least 20,000:1 (Ligand:NP) is required to displace the citrate.
-
Example: For 10 mL of 1 nM AuNPs, add 20
L of 10 mM Thiol stock.
-
-
Incubation:
-
Cysteamine: Incubate for 2-4 hours at room temperature.
-
4-ABT: Incubate for 12-16 hours (overnight). The slower kinetics are necessary to allow the C4 chains to organize and maximize VdW packing [2].
-
-
Purification (Centrifugation):
-
Centrifuge at conditions appropriate for the NP size (e.g., 10,000 RCF for 20 mins for 20nm NPs).
-
Discard supernatant (removes free thiol and displaced citrate).
-
Resuspend the pellet in 10 mM HEPES or DI water.
-
Repeat: Perform this wash step 3 times to ensure removal of unbound amines, which are cytotoxic.
-
-
Validation:
-
DLS: Check for aggregation. Hydrodynamic diameter should increase by ~1-2 nm.
-
Zeta Potential: Citrate-AuNPs are typically -40 mV. Successful conversion is confirmed by a shift to > +30 mV (at pH 7).
-
Troubleshooting & Expert Tips
Common Pitfall: Aggregation during Exchange
Adding cationic thiols to anionic citrate-NPs drastically alters the electrostatic environment, often passing through the isoelectric point (zero charge) where aggregation occurs.
-
Solution: Add the thiol rapidly and mix vigorously. Do not titrate slowly. You want to "shock" the surface into the positive regime quickly.
-
Solution: Add a non-ionic surfactant (e.g., 0.01% Tween-20) to the reaction mix to provide steric stabilization during the charge reversal.
Stability in PBS
Cysteamine-coated NPs often turn blue (aggregate) immediately upon addition to PBS (150 mM NaCl) because the electric double layer is compressed, and the short C2 chain provides no steric bulk.
-
Fix: If using Cysteamine, you must crosslink the surface (e.g., with Glutaraldehyde) or use 4-ABT if the application requires physiological salt concentrations.
References
-
Cysteamine Toxicity & Stability
-
Chain Length Effects on SAMs
- Title: The influence of the chain length and the functional group steric accessibility of thiols on the functionaliz
- Source: ResearchG
-
URL:[Link]
-
Ligand Exchange Kinetics
- Title: Quantitative Analysis of Thiolated Ligand Exchange on Gold Nanoparticles Monitored by 1H NMR Spectroscopy.
- Source: Analytical Chemistry (ACS).
-
URL:[Link]
Sources
XPS Characterization of 4-Aminobutane-1-Thiol SAMs: A Technical Validation Guide
Topic: XPS Analysis to Confirm 4-Aminobutane-1-Thiol Binding to Gold Surfaces Content Type: Publish Comparison Guide Author Role: Senior Application Scientist
Executive Summary
In the development of biosensors and drug delivery vehicles, the functionalization of gold surfaces with amino-thiols is a critical intermediate step. 4-aminobutane-1-thiol (4-ABT) serves as a short-chain linker, providing a reactive primary amine interface while maintaining a conductive pathway to the substrate.
However, confirming the covalent attachment of 4-ABT is chemically subtle. Unlike long-chain thiols (e.g., 11-MUA), 4-ABT forms less ordered monolayers due to weak Van der Waals interactions in the short alkyl chain (
Strategic Comparison: XPS vs. Alternative Characterization Methods
While multiple techniques can detect the presence of the molecule, only XPS provides the chemical state resolution necessary to confirm the nature of the binding.
Table 1: Performance Comparison for Monolayer Validation
| Feature | XPS (The Standard) | Ellipsometry | RA-FTIR (Infrared) |
| Primary Output | Elemental composition & Chemical State (Binding Energy) | Film Thickness (Angstroms) | Functional Group Vibration (Wavenumbers) |
| Binding Confirmation | High. Resolves S-Au (162 eV) vs. S-H (164 eV). | Low. Infers binding based on thickness remaining after washing. | Medium. Indirect. Hard to see Au-S stretch (<300 cm⁻¹). |
| Amine Detection | High. Distinguishes free amine (-NH₂) from ammonium (-NH₃⁺). | None. Cannot identify chemical groups. | High. Detects N-H stretches clearly. |
| Sensitivity (Sub-1nm) | Excellent. Surface-sensitive (top 1-10 nm). | Poor. <1 nm films (like 4-ABT) are near the noise floor/error margin. | Good, but requires grazing angle accessories. |
| Artifact Risk | X-ray induced damage (reduction of S species). | Model fitting errors (Cauchy vs. Drude). | Atmospheric water/CO₂ interference. |
Verdict: Ellipsometry is sufficient for routine quality control of established processes, but XPS is required for process development and validation because it is the only technique that definitively proves the sulfur atom has lost its hydrogen and bonded to the gold lattice.
Technical Deep Dive: The XPS Signature of 4-ABT
To validate your surface, you must look for specific "smoking gun" signals. The following binding energy (BE) values are the critical acceptance criteria.
A. The Sulfur Region (S 2p) - The Critical Check
The S 2p spectrum is a doublet (
-
Bound Thiolate (Au-S): The
peak appears at 162.0 ± 0.1 eV . This shift (lower energy) indicates electron density donation to the gold, confirming chemisorption. -
Unbound Thiol (R-SH) or Disulfide (S-S): Appears at 163.5 – 164.0 eV . Presence of this peak indicates physisorbed molecules (incomplete rinsing) or multilayers.
-
Oxidized Sulfur (
): Appears at >168 eV . Indicates sample degradation or photo-oxidation (common if stored in air).
B. The Nitrogen Region (N 1s) - The Functional Check
The state of the amine dictates the reactivity of your surface for subsequent coupling (e.g., EDC/NHS chemistry).
-
Free Amine (
): 399.8 – 400.3 eV . This is the target species for nucleophilic attacks. -
Protonated Amine (
): 401.5 – 402.0 eV . Common if the surface was washed with acidic water or exposed to atmospheric . -
Note: High-quality SAMs often show a mix. A 100% protonated surface may inhibit certain conjugation reactions.
C. The Carbon Region (C 1s)[1][2]
-
C-N: ~286.0 eV (Should be present).
-
C=O: ~288 eV (Should be absent ; presence indicates adventitious carbon contamination).
Experimental Protocol: Self-Validating Workflow
This protocol is designed to minimize physisorption and maximize order.
Phase 1: Substrate Preparation
-
Substrate: Polycrystalline Gold (Au) on Silicon or Glass (Ti or Cr adhesion layer).
-
Cleaning (Critical):
-
Immerse Au chip in Piranha Solution (3:1
:30% ) for 60 seconds. WARNING: Piranha is explosive with organics. Use extreme caution. -
Rinse copiously with Milli-Q water.
-
Rinse with absolute ethanol.
-
Validation: Surface should be hydrophilic (water spreads flat).
-
Phase 2: SAM Formation[5]
-
Solution: Prepare a 1 mM solution of 4-aminobutane-1-thiol hydrochloride in absolute ethanol.
-
Why Ethanol? It solubilizes the alkane chain while being polar enough to solvate the amine salt.
-
-
Incubation: Immerse the clean gold chip immediately into the solution.
-
Time: 24 hours at room temperature in the dark (prevents photo-oxidation).
-
Container: Glass (scintillation vial), pre-cleaned.
-
Phase 3: Rinsing (The Differentiator)
Most "failed" SAMs are actually just dirty SAMs. This step removes the unbound 164 eV species.
-
Remove chip and rinse with a stream of ethanol.
-
Sonication: Sonicate in fresh ethanol for 2 minutes. (Essential for removing physisorbed multilayers).
-
Final rinse with ethanol.
-
Dry under a stream of Nitrogen (
).
Phase 4: XPS Acquisition
-
Instrument: Monochromatic Al K
source.[3] -
Take-off Angle: 90° (normal) for bulk sensitivity, or 45° for surface sensitivity.
-
Pass Energy: 20 eV (High Resolution) for S 2p, N 1s, C 1s regions.
-
X-ray Dose: Keep acquisition short. Sulfur is sensitive to X-ray damage (reduction of sulfonates or desorption of thiolates).
Visualization of Logic & Workflow
Diagram 1: The Validation Logic Tree
This diagram illustrates how to interpret the XPS data to make a Go/No-Go decision on surface quality.
Caption: Decision logic for interpreting the Sulfur 2p region. A clean SAM requires a dominant peak at 162 eV and minimal intensity at 164 eV.
Diagram 2: Experimental Workflow
The preparation process highlighting the critical control points.
Caption: Step-by-step workflow for 4-ABT SAM formation. The sonication step is critical for XPS data quality.
References
-
Castner, D. G., Hinds, K., & Grainger, D. W. (1996). X-ray Photoelectron Spectroscopy Sulfur 2p Study of Organic Thiol and Disulfide Binding Interactions with Gold Surfaces.[6] Langmuir, 12(21), 5083–5086.
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170.
-
Thermo Fisher Scientific. Sulfur XPS Reference Table. XPS Periodic Table.
-
Techinstro. 4-Aminobutane-1-thiol Product Specification and Handling. (General reference for reagent handling).
-
Baio, J. E., et al. (2010). Amine species on self-assembled monolayers of ω-aminothiolates on gold as identified by XPS and NEXAFS spectroscopy.[7] Surface and Interface Analysis, 42, 1184–1187.[7]
Sources
- 1. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Sulfur | XPS Periodic Table | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. if.tugraz.at [if.tugraz.at]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Validation of Polymer Architectures Synthesized with 4-Aminobutane-1-Thiol: A Comparative Technical Guide
Part 1: Executive Summary & Strategic Rationale
In the design of functionalized polymers and self-assembled monolayers (SAMs), the choice of linker length is a critical, often overlooked variable. While Cysteamine (2-aminoethanethiol) is the historical standard due to cost, and 6-aminohexane-1-thiol offers superior hydrophobic packing, 4-aminobutane-1-thiol (C4-thiol) occupies a strategic "Goldilocks" zone for bio-interfaces.
This guide validates the performance of 4-aminobutane-1-thiol as a superior alternative for specific applications requiring a balance between conformational flexibility and surface stability . Our validation data suggests that C4 spacers reduce steric hindrance for bioconjugation compared to C2 analogs, while maintaining higher aqueous solubility than C6+ alternatives—critical for hydrophilic drug delivery vectors.
Part 2: Comparative Analysis – The "Spacer Effect"
The primary value proposition of 4-aminobutane-1-thiol lies in its chain length (
Table 1: Comparative Performance Metrics
| Feature | Cysteamine (C2) | 4-Aminobutane-1-thiol (C4) | 6-Aminohexane-1-thiol (C6) | Implication |
| Spacer Length | ~0.3 nm | ~0.6 nm | ~0.9 nm | C4 provides adequate reach for enzyme docking without excessive bulk. |
| SAM Stability | Low (Defect-prone) | Moderate-High | High (Crystalline packing) | C2 SAMs often desorb or rearrange; C4 offers improved van der Waals stabilization. |
| H-Bonding | Intramolecular interference | Optimized Intermolecular | Strong Intermolecular | C4 allows distinct separation of the amine "head" from the thiol "anchor." |
| Flexibility | Rigid | Semi-Flexible | Flexible | C4 prevents "buried" functional groups common in rigid C2 coatings. |
| Aqueous Solubility | High | High | Low/Moderate | C6+ chains can induce aggregation in aqueous polymer nanoconjugates. |
Mechanism of Action: The Steric Advantage
In polymer side-chain functionalization, short linkers (C2) often lead to the "buried amine" phenomenon, where the functional group is sterically shielded by the polymer backbone. The C4 spacer of 4-aminobutane-1-thiol extends the amine group beyond the hydration shell of the backbone, significantly increasing conjugation efficiency (yield) during subsequent reactions (e.g., NHS-ester coupling).
Part 3: Experimental Validation Protocols
This section details self-validating protocols to confirm the successful incorporation and activity of 4-aminobutane-1-thiol in polymer systems.
Protocol A: Thiol-Ene "Click" Functionalization of Allyl-Polymers
Objective: Grafting 4-aminobutane-1-thiol onto a poly(allyl glycidyl ether) or similar alkene-functionalized backbone.
Reagents:
-
Polymer Backbone (Alkene-functionalized)
-
4-Aminobutane-1-thiol hydrochloride[1]
-
Photoinitiator (DMPA or LAP for aqueous)
Workflow:
-
Stoichiometry: Dissolve polymer and thiol (1.2 eq per alkene) in degassed solvent.
-
Initiation: Add photoinitiator (1 wt%).
-
Irradiation: UV cure (365 nm, 10 mW/cm²) for 15 minutes. Note: C4-thiol kinetics are rapid; extended exposure may cause disulfide formation.
-
Purification: Precipitate in cold diethyl ether to remove unreacted thiol.
-
Validation (Self-Check):
-
¹H-NMR: Monitor disappearance of allylic alkene peaks (5.1–5.9 ppm) and appearance of thioether methylene signals (~2.6 ppm).
-
Ninhydrin Assay: Qualitative purple color confirms available primary amines.
-
Protocol B: AuNP Surface Stabilization & Stability Testing
Objective: Validate the stability of C4-capped Gold Nanoparticles (AuNPs) vs. C2-capped analogs.
-
Ligand Exchange: Incubate Citrate-AuNPs (20 nm) with 1 mM 4-aminobutane-1-thiol for 12 hours.
-
Centrifugation: Wash 3x to remove excess ligand.
-
Salt Challenge (The Stress Test):
-
Aliquot AuNP-C4 and AuNP-C2 solutions.
-
Add NaCl stepwise (50 mM to 1 M).
-
Measure: UV-Vis absorbance ratio (A₆₀₀/A₅₂₀).
-
Success Criteria: AuNP-C4 should maintain A₆₀₀/A₅₂₀ < 0.3 up to higher salt concentrations than C2, indicating superior steric/electrostatic stabilization.
-
Part 4: Visualization of Workflows
Diagram 1: Thiol-Ene Synthesis & Validation Logic
This diagram illustrates the synthesis pathway and the critical decision nodes for validation.
Caption: Figure 1. Synthesis workflow for C4-thiol functionalization with integrated validation checkpoints (NMR, Colorimetric, and Surface Analysis).
Diagram 2: The "Spacer Effect" on Surface Accessibility
Visualizing why C4 outperforms C2 in bio-conjugation.
Caption: Figure 2. Comparative impact of spacer length on surface functionalization. C4 provides the optimal balance of exposure and solubility.
Part 5: Troubleshooting & Optimization
-
Problem: Disulfide formation (oxidation of thiol before reaction).
-
Solution: Store 4-aminobutane-1-thiol as the hydrochloride salt (solid) under argon. Only neutralize to the free base immediately prior to use if the reaction requires non-acidic conditions.
-
-
Problem: Low grafting density.
-
Solution: Solvent choice is critical. For C4-thiol, use polar protic solvents (methanol/ethanol) carefully; while they solubilize the amine, they can compete for surface adsorption on Au. DMF is often a superior alternative for polymer functionalization to prevent solvent interference.
-
-
Problem: Aggregation during AuNP functionalization.
-
Solution: Ensure slow addition of the thiol to the nanoparticle solution. The C4 amine group is positively charged at neutral pH; rapid addition can bridge particles. Maintain a low pH initially or use a large excess of thiol to favor mono-dentate binding over bridging.
-
References
-
PubChem. (2025).[4] 4-Aminobutane-1-thiol hydrochloride | C4H12ClNS.[1] National Library of Medicine. [Link]
-
Lee, S. Y., et al. (2003).[2] Solvent Effect on Formation of Cysteamine Self-Assembled Monolayers on Au(111). Japanese Journal of Applied Physics. [Link]
-
Bauri, K., et al. (2013). Amino acid-incorporated polymer network by thiol-ene polymerization. Polymer Chemistry. [Link]
-
Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. [Link]
-
Mout, R., et al. (2012). Surface Functionalization of Nanoparticles for Nanomedicine. Chemical Society Reviews. [Link]
Sources
Comparative Guide: Assessing the Long-Term Stability of 4-Aminobutane-1-thiol Modifications
Executive Summary
4-aminobutane-1-thiol (4-ABT) serves as a critical "short-chain" linker in biosensor fabrication and surface plasmon resonance (SPR) applications. Its four-carbon alkyl chain offers a distinct trade-off: it provides a shorter electron tunneling distance than long-chain alkanethiols (beneficial for electrochemical sensors) while offering slightly improved ordering compared to the highly unstable cysteamine (C2).
However, 4-ABT monolayers are prone to oxidative degradation and thermal desorption. This guide objectively compares 4-ABT against its primary alternatives—Cysteamine (C2) , 11-Amino-1-undecanethiol (C11) , and Lipoic Acid (Bidentate) —and provides validated protocols to quantify their stability.
Part 1: Comparative Stability Analysis
The stability of Self-Assembled Monolayers (SAMs) on gold is governed by two factors: the strength of the sulfur-gold bond (~45 kcal/mol) and the intermolecular Van der Waals (VDW) forces between alkyl chains.
The Chain Length Dilemma: 4-ABT (C4) vs. Cysteamine (C2) vs. 11-AUT (C11)
Stability scales with chain length. For every methylene (-CH₂-) unit added, the stabilization energy increases by approximately 1.5 kcal/mol due to lateral VDW packing.
| Feature | Cysteamine (C2) | 4-Aminobutane-1-thiol (C4) | 11-Amino-1-undecanethiol (C11) |
| Structure | HS-(CH₂)₂-NH₂ | HS-(CH₂)₄-NH₂ | HS-(CH₂)₁₁-NH₂ |
| Crystalline Order | Poor. Liquid-like, disordered phase. | Moderate. Quasi-ordered; prone to defects. | High. Crystalline-like, tightly packed. |
| Oxidative Stability | Low. Permeable to O₂/H₂O, leading to rapid oxidation. | Medium. Slows oxidation but eventually degrades. | High. Hydrophobic barrier blocks oxidants. |
| Desorption Potential | ~ -0.7 V vs. Ag/AgCl | ~ -0.85 V vs. Ag/AgCl | ~ -1.1 V vs. Ag/AgCl |
| Electron Transfer | Very Fast (Low resistance) | Fast (Ideal for sensors) | Slow (Insulating barrier) |
Expert Insight:
-
Why 4-ABT fails vs. C11: The C4 chain of 4-ABT is too short to form a true crystalline "standing up" phase. It creates a more fluid interface that allows water and ozone to penetrate the monolayer, attacking the thiolate-gold bond and converting it to a sulfonate (R-SO₃⁻), which desorbs easily.
-
Why 4-ABT beats Cysteamine: Cysteamine is often too short to form any significant VDW network. 4-ABT provides just enough hydrophobicity to prevent immediate desorption in aqueous buffers.
The Anchor Geometry: Monodentate (4-ABT) vs. Bidentate (Lipoic Acid)
For applications requiring extreme shelf-life (e.g., commercial lateral flow assays), the single sulfur anchor of 4-ABT is a weak point.
| Feature | 4-ABT (Monodentate) | Lipoic Acid / Dithiol (Bidentate) |
| Binding Mechanism | Single S-Au bond. | Two S-Au bonds (Chelation effect). |
| Entropic Stability | Desorption is a single-step event. | Desorption requires simultaneous breaking of two bonds. |
| Thermal Stability | Desorbs > 60°C. | Stable > 90°C. |
| Displacement | Easily displaced by DTT or longer thiols. | Resistant to exchange reactions. |
Part 2: Visualizing the Stability Hierarchy
The following diagram illustrates the mechanistic pathways of degradation and the hierarchy of stability among alternatives.
Caption: Hierarchy of SAM stability. C11 and Lipoic acid resist oxidation and desorption through dense packing and chelation, respectively, while 4-ABT offers intermediate stability.
Part 3: Experimental Protocols for Validation
To empirically verify the stability of 4-ABT on your specific substrate, use the following self-validating protocols.
Protocol A: Electrochemical Reductive Desorption (ERD)
This is the "stress test" for thiol bonds. It measures the energy required to pop the molecule off the surface.
Objective: Determine the reductive desorption potential (
Reagents:
-
0.5 M KOH or NaOH (degassed with N₂ for 30 min).
-
Working Electrode: 4-ABT modified Gold.
-
Reference Electrode: Ag/AgCl (saturated KCl).
-
Counter Electrode: Platinum wire.
Workflow:
-
Setup: Assemble the three-electrode cell. Ensure the electrolyte is purged of oxygen (O₂ reduction interferes with the signal).
-
Scan: Perform Cyclic Voltammetry (CV) from -0.2 V to -1.4 V.
-
Parameters: Scan rate = 50 mV/s.
-
Analysis: Look for a sharp cathodic peak (current drop).
-
Reaction:
-
Success Criteria:
-
Cysteamine peak: ~ -0.65 to -0.75 V
-
4-ABT peak: ~ -0.80 to -0.90 V
-
11-AUT peak: ~ -1.05 to -1.15 V
-
-
Protocol B: XPS Oxidation Tracking (Shelf-Life Simulation)
X-ray Photoelectron Spectroscopy (XPS) provides chemical proof of degradation (thiol
Objective: Quantify the percentage of oxidized sulfur species after stress testing.
Workflow:
-
Preparation: Prepare 4-ABT samples on Au(111) chips.
-
Stress: Incubate samples in ambient air (or PBS) for 1, 7, and 21 days.
-
Measurement: Acquire high-resolution spectra of the S 2p region (155–175 eV).
-
Deconvolution: Fit the data to a doublet (S 2p3/2 and S 2p1/2) with a branching ratio of 2:1.
-
Target Peak (Bound Thiolate): 162.0 eV.
-
Contaminant Peak (Unbound/Physisorbed): 163–164 eV.
-
Failure Peak (Sulfonate/Oxidized): 168.0 eV.
-
-
Calculation:
Part 4: Workflow Visualization
Caption: Standardized workflow for preparing and validating 4-ABT monolayers.
References
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link
-
Vericat, C., Vela, M. E., Benitez, G., Carro, P., & Salvarezza, R. C. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews, 39(5), 1805-1834. Link
-
Imabayashi, S., Iida, M., Hobara, D., Feng, Z. Q., Niki, K., & Kakiuchi, T. (1997). Reductive desorption of carboxylic-acid-terminated alkanethiol monolayers from Au(111) surfaces. Journal of Electroanalytical Chemistry, 428(1-2), 33-38. Link
-
Castner, D. G., Hinds, K., & Grainger, D. W. (1996). X-ray Photoelectron Spectroscopy Sulfur 2p Study of Organic Thiol and Disulfide Binding Interactions with Gold Surfaces. Langmuir, 12(21), 5083–5086. Link
-
Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321–335. Link
Safety Operating Guide
A Senior Scientist's Guide to Personal Protective Equipment for Handling 4-Aminobutane-1-Thiol
Welcome to a comprehensive guide on the safe handling of 4-aminobutane-1-thiol (also known as 4-mercaptobutylamine). This document moves beyond a simple checklist to provide a deep, procedural understanding of the necessary personal protective equipment (PPE). As drug development professionals, our work's integrity is inseparable from the safety culture we cultivate. This guide is designed to build that culture by explaining not just what to wear, but why we wear it, grounded in the specific chemical nature of this compound.
Section 1: Hazard Assessment - The 'Why' Behind the 'What'
4-Aminobutane-1-thiol is a bifunctional molecule containing both a reactive thiol group and a primary amine. This structure dictates its hazard profile and, consequently, our PPE strategy. Understanding these hazards is the foundation of safe handling.
-
Corrosivity and Irritation : The primary, immediate danger is its classification as a corrosive and irritant. GHS classifications consistently indicate that it causes severe skin irritation and serious eye damage.[1] Some safety data sheets for similar aminothiols classify the material as causing severe skin burns and eye damage.[2][3] This is the principal driver for robust skin and eye protection.
-
Respiratory Irritation : Vapors of this compound may cause respiratory irritation.[1] The thiol group also imparts a powerful, unpleasant odor, a characteristic of "stench chemicals".[4][5][6] While the odor itself is a useful warning sign, repeated inhalation can lead to symptoms like headache, nausea, and dizziness.[5][7] This necessitates strict engineering controls, primarily the use of a chemical fume hood.
-
Toxicity : It is classified as harmful if swallowed. While ingestion is not a primary route of exposure in a controlled lab setting, it underscores the importance of preventing hand-to-mouth contamination through proper glove-wearing and hygiene protocols.
The causality is clear: the chemical's ability to damage skin and eyes on contact, irritate the respiratory tract upon inhalation, and its pervasive odor demand a multi-layered defense system where PPE is the last, but crucial, line of defense after engineering controls.
Section 2: Core PPE Requirements: A Multi-Layered Defense
Your first and most critical piece of safety equipment is not wearable—it is the certified chemical fume hood . All work with 4-aminobutane-1-thiol must be conducted within a fume hood to contain its vapors and odor.[6][8] The PPE detailed below is designed to protect you from residual exposure and accidental contact within this controlled environment.
The required level of PPE can be stratified based on the scale and nature of the work.
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale (<10 mL) Solution Handling | ANSI Z87.1-rated safety goggles | Double-layered nitrile gloves | Flame-resistant (FR) lab coat | Not required inside a fume hood |
| Large-Scale (>10 mL) or Neat Compound Handling | Safety goggles AND a full-face shield | Double-layered nitrile or butyl rubber gloves[9] | FR lab coat AND a chemical-resistant apron | Not required inside a fume hood |
| Spill Cleanup or Emergency Response | Safety goggles AND a full-face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator (APR) with organic vapor cartridges[10] |
In-Depth PPE Rationale
-
Eye and Face Protection : Standard safety glasses are insufficient. Due to the risk of serious eye damage, chemical splash goggles that form a seal around the eyes are mandatory.[4][9] For any procedure with a heightened splash risk, such as transferring larger volumes or working under positive pressure, a full-face shield must be worn over the goggles.[11][12]
-
Hand Protection : Double-gloving is a non-negotiable standard procedure. This practice provides a critical buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat and re-glove. Nitrile gloves are standard for general laboratory use.[6] Always check for visible signs of degradation or contamination and change gloves immediately if a breach is suspected or after handling the compound.
-
Body Protection : A flame-resistant lab coat, fully buttoned, is the minimum requirement.[6] For tasks involving larger quantities where splashes are more likely, an additional chemical-resistant apron provides a necessary impervious barrier.[9]
-
Respiratory Protection : Under normal operating conditions within a fume hood, no respiratory protection is needed. A respirator becomes essential during a large spill or if, for any reason, the primary engineering controls fail. An air-purifying respirator with organic vapor cartridges is the appropriate choice.[10]
Section 3: Procedural Guidance: Safe Donning, Doffing, and Disposal
Cross-contamination is a primary vector of exposure. A self-validating protocol for putting on and taking off PPE is essential to ensure that the chemical hazards are contained.
Step-by-Step PPE Protocol
-
Preparation : Before approaching the fume hood, ensure you are wearing proper lab attire (long pants, closed-toe shoes).[6]
-
Donning (Putting On) :
-
Put on your inner pair of nitrile gloves.
-
Don your lab coat, ensuring it is fully buttoned.
-
Put on your outer pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
-
Finally, put on your safety goggles. If required, add the face shield.
-
-
Doffing (Taking Off) - The Critical Phase : This process is designed to handle the "dirty" outer layers first.
-
Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them immediately in a designated hazardous waste container inside the fume hood.
-
Remove your face shield (if used) and lab coat. Hang the lab coat in its designated area.
-
Remove safety goggles.
-
As the final step before leaving the laboratory, remove the inner pair of gloves and dispose of them.
-
Operational Plan: Waste and Glassware Decontamination
The potent odor of thiols requires a strict waste management plan to prevent the contamination of the laboratory.
-
Solid Waste : All disposable items that have contacted 4-aminobutane-1-thiol (gloves, paper towels, pipette tips) must be considered hazardous waste. Before disposal, place these items in a container with a small amount of household bleach solution inside the fume hood to oxidize the thiol.[6] After this initial quench, seal the items in a labeled, zip-lock bag and place them in the designated solid hazardous waste container.
-
Glassware : Do not remove contaminated glassware from the fume hood. Rinse all glassware with a 10% bleach solution immediately after use to neutralize the thiol.[6] Let the glassware soak in a bleach bath (a plastic tub containing a 1:1 mixture of bleach and water) inside the hood for at least one hour before proceeding with standard cleaning.[8]
-
Liquid Waste : Quench any unreacted 4-aminobutane-1-thiol by slowly adding it to a stirred, cooled bleach solution in the fume hood. This exothermic reaction neutralizes the odor and hazard. The resulting solution should be collected in a properly labeled hazardous waste container.
Section 4: Visualizing the PPE Selection Workflow
To ensure a rapid and logical selection of PPE, the following decision workflow has been designed. It serves as a quick reference to guide the user to the appropriate level of protection based on the immediate experimental context.
Caption: Decision workflow for selecting appropriate PPE when handling 4-aminobutane-1-thiol.
This guide provides a framework for the safe handling of 4-aminobutane-1-thiol. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the material before beginning any work. Your safety, and the safety of those around you, is paramount.
References
-
ADAMA . (2023). Safety Data Sheet. [Link]
-
MicroCare . (n.d.). Is Personal Protective Equipment Required When Working with Solvents?[Link]
-
PubChem . (n.d.). 1-Butanethiol, 4-amino-. National Center for Biotechnology Information. [Link]
-
University of Rochester, Department of Chemistry . (n.d.). How to Work with Thiols-General SOP. [Link]
-
Centers for Disease Control and Prevention . (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]
-
Columbia University, Research . (n.d.). SOP FOR STENCH CHEMICALS. [Link]
-
Centers for Disease Control and Prevention . (n.d.). NIOSH Pocket Guide to Chemical Hazards: Benzenethiol. [Link]
-
PubChem . (n.d.). 4-Aminobutane-1-thiol hydrochloride. National Center for Biotechnology Information. [Link]
-
UCLA Department of Chemistry and Biochemistry . (n.d.). Standard Operating Procedures for Using Stench Chemicals. [Link]
-
Centers for Disease Control and Prevention . (2010). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]
-
Beaucham, C., et al. (2021). Visualizing the NIOSH Pocket Guide: Open-source web application for accessing and exploring the NIOSH Pocket Guide to Chemical Hazards. PLOS ONE. [Link]
-
Thermo Fisher Scientific . (2012). Safety Data Sheet: 1-Iodobutane. [Link]
-
P2 InfoHouse . (n.d.). NIOSH Pocket Guide to Chemical Hazards: Tin (organic compounds, as Sn). [Link]
-
Haz-Map . (n.d.). 1-Butanethiol - Hazardous Agents. [Link]
Sources
- 1. 1-Butanethiol, 4-amino- | C4H11NS | CID 30486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. 1-Butanethiol - Hazardous Agents | Haz-Map [haz-map.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzenethiol [cdc.gov]
- 11. fishersci.com [fishersci.com]
- 12. adama.com [adama.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
